Product packaging for Labetalone hydrochloride(Cat. No.:CAS No. 96441-14-4)

Labetalone hydrochloride

Cat. No.: B580228
CAS No.: 96441-14-4
M. Wt: 362.8 g/mol
InChI Key: DJHFVUYXWAEVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Labetalol (B1674207) Hydrochloride in Therapeutic Modalities

The development of beta-blockers revolutionized cardiovascular therapy in the mid-20th century. revespcardiol.org The journey began with the discovery that catecholamines bind to specific receptors, which Raymond P. Ahlquist classified as α- and β-adrenoceptors in 1948. wikipedia.org This led to the synthesis of the first beta-blocker, dichloroisoproterenol, in the 1950s, and later, the first clinically successful beta-blocker, propranolol, in the 1960s. wikipedia.org

Labetalol was patented in 1966, representing a significant evolution in this class of drugs. wikipedia.org It was the first agent developed to possess both α- and β-adrenergic receptor blocking properties. newdrugapprovals.orgwikipedia.org This innovation was driven by the goal of overcoming the compensatory reflexes observed with single-receptor blockade—such as reflex tachycardia with α-blockers or initial vasoconstriction with β-blockers—which could limit the blood pressure-lowering effect. wikipedia.org By weakly blocking both receptor types, labetalol was designed to produce a more balanced and effective antihypertensive action. wikipedia.org

Labetalol entered medical use in 1977 and received FDA approval on August 1, 1984. wikipedia.orgdrugbank.commdpi.com Initially established for the management of various grades of hypertension, its therapeutic applications have expanded over time. nih.govpharmacophorejournal.com It has become particularly valuable in the management of hypertensive emergencies, pregnancy-induced hypertension, and hypertension associated with pheochromocytoma. wikipedia.orgnih.govfda.gov

Rationale for Comprehensive Academic Inquiry into Labetalol Hydrochloride

Labetalol hydrochloride continues to be a subject of significant academic and clinical research due to its unique pharmacological properties. The primary rationale for this sustained inquiry lies in its dual α- and β-adrenergic antagonism, which sets it apart from other beta-blockers. nih.govnewdrugapprovals.org This dual action results in a reduction of peripheral vascular resistance without causing a significant change in heart rate or cardiac output. wikipedia.org

A key area of academic interest is the drug's complex stereochemistry. Labetalol is a racemic mixture of four stereoisomers, each possessing distinct pharmacological activities. nih.govnewdrugapprovals.org

The (R,R)-isomer, known as dilevalol, is primarily responsible for the non-selective β-blockade and also has selective α1-blocking activity. newdrugapprovals.orgwikipedia.org

The (S,R)-isomer is a potent α1-blocker. newdrugapprovals.orgwikipedia.org

The (S,S) and (R,S) isomers are largely inactive. newdrugapprovals.org

This intricate relationship between stereoisomers and pharmacological effect provides a rich field for pharmacodynamic and pharmacokinetic research. newdrugapprovals.org Furthermore, labetalol exhibits membrane-stabilizing activity and intrinsic sympathomimetic activity, particularly partial agonism at β2-adrenergic receptors, which contributes to its vasodilatory effects. wikipedia.org Ongoing research also explores its efficacy and application in specific clinical scenarios, such as in patients with acute ischemic stroke or during certain surgical procedures, to optimize therapeutic outcomes. nih.govclinicaltrials.eu

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically accurate overview of labetalol hydrochloride based on its historical development and the pharmacological rationale for its study. This document will adhere strictly to a discussion of the compound's history, evolution, and the reasons for its academic importance. The scope is intentionally limited to these areas to provide a thorough and detailed examination of the foundational aspects of labetalol hydrochloride in pharmacology. This article will not discuss clinical dosage, administration protocols, or safety and adverse effect profiles. The content is structured to present detailed research findings and data in a professional and authoritative tone.

Data Tables

Table 1: Physicochemical and Pharmacokinetic Properties of Labetalol

PropertyValue
Molecular Formula C19H24N2O3
Molecular Weight 328.4 g/mol
BCS Class Class 1
Bioavailability ~25% (Oral)
Metabolism Extensive first-pass hepatic metabolism (glucuronidation)
Elimination Half-Life 1.7-6.1 hours
Excretion 55-60% in urine, 12-27% in feces

Source: nih.govnih.govdrugbank.commdpi.com

Table 2: Key Milestones in the Development of Labetalol

YearMilestone
1966 Labetalol is patented.
1977 Labetalol comes into medical use.
1982 First approval in Japan.
1984 Labetalol receives FDA approval in the United States.

Source: wikipedia.orgdrugbank.commdpi.compatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23ClN2O3 B580228 Labetalone hydrochloride CAS No. 96441-14-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-[2-(4-phenylbutan-2-ylamino)acetyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,21-22H,7-8,12H2,1H3,(H2,20,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHFVUYXWAEVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(=O)C2=CC(=C(C=C2)O)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679731
Record name 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96441-14-4
Record name Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96441-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-(((4-phenylbutan-2-yl)amino)acetyl)benzamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096441144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(3-carbamoyl-4-hydroxyphenyl)-2-oxoethyl]-N-(4-phenylbut-2-yl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Pharmacological Mechanisms and Molecular Interactions of Labetalol Hydrochloride

Elucidation of Adrenergic Receptor Antagonism

The primary therapeutic effects of labetalol (B1674207) hydrochloride stem from its ability to simultaneously modulate vascular tone and cardiac function through its interactions with the adrenergic system.

Labetalol hydrochloride exerts a selective, competitive antagonistic effect on postsynaptic alpha-1 (α₁) adrenergic receptors located in the smooth muscle of peripheral arterioles. newdrugapprovals.orgpharmacophorejournal.comhres.ca This blockade inhibits the normal vasoconstrictive response to circulating catecholamines. patsnap.com The resulting relaxation of vascular smooth muscle leads to vasodilation, which is a key component of the drug's mechanism for lowering blood pressure. patsnap.compharmacophorejournal.comhres.ca

Labetalol is a competitive and specific antagonist of α₁-adrenoceptors. amazonaws.compharmacophorejournal.com Its potency, however, is relative and part of a combined receptor-blocking profile. Research indicates that labetalol has a weaker affinity for alpha-receptors compared to a pure alpha-blocker like phentolamine. wikipedia.orgnewdrugapprovals.org

The most distinctive feature of labetalol's pharmacology is the ratio of its beta- to alpha-blocking potency, which differs based on the route of administration. This disparity is attributed to significant first-pass hepatic metabolism after oral administration. amazonaws.comnih.gov

Table 1: Beta-to-Alpha Adrenoceptor Antagonism Ratio of Labetalol
Route of AdministrationApproximate Ratio (β:α Blockade)Source Citation
Oral3:1 pfizer.comwikipedia.orgnewdrugapprovals.orgamazonaws.compharmacophorejournal.com
Intravenous (IV)7:1 (or 6.9:1) pfizer.comwikipedia.orgnewdrugapprovals.orgamazonaws.compharmacophorejournal.comnih.gov
Table 2: Hemodynamic Effects of Intravenous Labetalol in Hypertensive Patients
ParameterMean Percentage ChangeSource Citation
Blood Pressure-18.5% hres.ca
Total Peripheral Vascular Resistance-13.5% hres.ca
Data derived from a study involving 12 hypertensive patients administered a 0.5 mg/kg IV dose. hres.ca

The blockade of β₁-adrenergic receptors, which are predominantly located in the myocardium, directly impacts cardiac function. patsnap.comhres.ca This antagonism leads to a decrease in heart rate (a negative chronotropic effect) and a reduction in the force of myocardial contraction (a negative inotropic effect). patsnap.comnih.gov A critical aspect of this beta-blocking action is the protection of the heart from the reflex sympathetic drive that would otherwise occur in response to vasodilation. Consequently, labetalol produces a dose-related fall in blood pressure without the reflex tachycardia commonly seen with pure vasodilators. pfizer.comdrugs.comnih.gov

The net effect of labetalol on cardiac output is a result of the interplay between its alpha- and beta-blocking actions. Despite the reduction in heart rate and contractility from beta-blockade, cardiac output is generally not significantly reduced at rest or during moderate exercise. wikipedia.orgamazonaws.compharmacophorejournal.comhres.ca Hemodynamic studies report variable but typically small, nonsignificant changes in cardiac output. pfizer.comdrugs.com This preservation of cardiac output is attributed to the concurrent reduction in systemic vascular resistance (afterload) caused by the alpha-blockade, which allows the heart to eject blood more easily. patsnap.comnih.gov During long-term use, an increase in stroke volume can compensate for a reduced heart rate during exercise, thereby maintaining cardiac output. wikipedia.org

Table 3: Summary of Labetalol's Influence on Key Cardiovascular Parameters
ParameterPrimary EffectReceptor ActionSource Citation
Systemic Vascular ResistanceDecreaseα₁ Blockade wikipedia.orgpharmacophorejournal.com
Heart RateSlight Decrease / No Reflex Increaseβ₁ Blockade patsnap.compharmacophorejournal.comhres.canih.gov
Cardiac ContractilityDecreaseβ₁ Blockade patsnap.comnih.gov
Cardiac OutputNo significant change / PreservedCombined α₁ and β₁ Blockade wikipedia.orgpharmacophorejournal.comhres.canih.gov

Non-selective Beta-Adrenoceptor Blockade (β1 and β2)

Differential Effects on Beta-Receptor Subtypes

Labetalol hydrochloride is a non-selective antagonist of both β1- and β2-adrenergic receptors, meaning it blocks both subtypes with approximately equal potency. wikipedia.orgnih.gov The blockade of β1-receptors, primarily located in the heart, is demonstrated by a modest decrease in resting heart rate and the attenuation of tachycardia induced by exercise or substances like isoproterenol. pfizer.comfda.gov The antagonism of β2-receptors is evidenced by the inhibition of the isoproterenol-induced decrease in diastolic blood pressure. pfizer.com While β2-receptor blockade can lead to passive bronchial constriction, this effect may be somewhat mitigated by the drug's concurrent alpha-1 adrenergic antagonism. drugbank.com

Comparative Ratio of Beta-to-Alpha Antagonism (Oral vs. Intravenous Administration)

A key characteristic of labetalol hydrochloride is that the ratio of its beta-to-alpha adrenergic blockade is dependent on the route of administration. Following oral administration, the ratio of beta-to-alpha antagonism is estimated to be approximately 3:1. nih.govfda.govfda.gov In contrast, when administered intravenously, the beta-blocking activity is significantly more pronounced, with the ratio increasing to approximately 7:1. wikipedia.orgfda.govfda.gov

Route of AdministrationRatio of Beta-to-Alpha AntagonismReference
Oral~3:1 nih.govfda.govfda.gov
Intravenous~7:1 wikipedia.orgfda.govfda.gov

Intrinsic Sympathomimetic Activity (ISA) Profile

Labetalol hydrochloride is considered to have minimal intrinsic sympathomimetic activity (ISA). tga.gov.audrugs.com However, some studies have demonstrated a degree of partial agonist activity, particularly at β2-adrenergic receptors located in vascular smooth muscle. wikipedia.org This partial agonism contributes to the relaxation of vascular smooth muscle, which, in combination with its alpha-1 blockade, results in vasodilation and a decrease in blood pressure. wikipedia.org Research in animal models has further supported the presence of partial beta-adrenergic receptor agonist activity. nih.gov

Membrane Stabilizing Activity and Sodium Channel Modulation

At doses exceeding those required for alpha or beta-adrenergic blockade, labetalol has been shown to possess membrane-stabilizing activity. nih.govfda.govdrugs.com This action is similar to that of local anesthetics and certain antiarrhythmic drugs that block sodium channels. wikipedia.org By decreasing the entry of sodium into cells, labetalol can reduce the firing of action potentials, contributing to its local anesthetic effect. wikipedia.org

Influence on the Renin-Angiotensin-Aldosterone System

Labetalol hydrochloride has been observed to influence the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure. nih.govpharmacylibrary.com The drug can reduce elevated plasma renin levels. pfizer.com Studies have shown that both oral and intravenous administration of labetalol can lead to a decrease in plasma renin activity and aldosterone (B195564) concentrations, particularly in patients with pre-existing elevated levels of these hormones. hres.capfizer.comnih.gov The exercise-induced rise in plasma renin activity is also diminished by labetalol treatment. nih.gov

Receptor Kinetics and Binding Dynamics

The antagonism of adrenergic receptors by labetalol is competitive and reversible. wikipedia.org The binding of labetalol to its target receptors has been a subject of kinetic studies. Research exploring the binding kinetics of various β-adrenoceptor ligands has provided insights into the association and dissociation rates of these drugs. researchgate.net Labetalol is approximately 50% bound to plasma proteins. hres.capfizer.com

Intracellular Signaling Pathways Modulated by Labetalol Hydrochloride

By blocking beta-adrenergic receptors, labetalol interferes with the signaling cascade initiated by the binding of catecholamines. This primarily involves the G protein-coupled receptor (GPCR) pathway. genome.jpkegg.jp Activation of beta-receptors normally leads to the activation of adenylyl cyclase, which increases the intracellular concentration of the second messenger cyclic AMP (cAMP). genome.jp Labetalol's blockade of these receptors attenuates this cAMP-mediated signaling. Furthermore, by blocking alpha-1 adrenergic receptors, labetalol inhibits the phospholipase C (PLC) pathway, which is responsible for the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and subsequent smooth muscle contraction. kegg.jp Labetalol's modulation of these pathways ultimately contributes to its antihypertensive effects. patsnap.com

Pharmacokinetic and Biotransformation Pathways of Labetalol Hydrochloride

Absorption Characteristics and Gastrointestinal Metabolism

Following oral administration, labetalol (B1674207) hydrochloride is readily absorbed from the gastrointestinal tract. medcentral.comamazonaws.com Peak plasma concentrations are typically observed within one to two hours. amazonaws.comfda.govwellingtonicu.com

First-Pass Metabolism in Liver and Gastrointestinal Mucosa

Labetalol undergoes significant first-pass metabolism, a process where the concentration of a drug is greatly reduced before it reaches systemic circulation. This metabolic activity primarily occurs in the liver and to some extent in the gastrointestinal mucosa. amazonaws.compharmacophorejournal.com The principal metabolic pathway is conjugation with glucuronic acid, forming inactive glucuronide metabolites. pharmacophorejournal.com The main metabolite is O-alkyl glucuronide, with lesser amounts of O-phenyl glucuronide and N-glucuronide also being produced. pharmacophorejournal.com This extensive first-pass effect is a key determinant of the drug's bioavailability. fda.govwellingtonicu.comfda.gov

Absolute Bioavailability and Factors Influencing Variability

Due to substantial first-pass metabolism, the absolute bioavailability of orally administered labetalol is approximately 25% compared to an intravenous infusion. amazonaws.comfda.govwellingtonicu.compharmacophorejournal.commdpi.comnih.gov However, this figure can be highly variable, with some studies reporting a range of 11% to 86%. drugbank.com

Several factors can influence the bioavailability of labetalol:

Food: The presence of food in the gastrointestinal tract can increase the absolute bioavailability of labetalol. amazonaws.compharmacophorejournal.comnih.gov While food may delay the absorption of the drug, it is thought to decrease first-pass metabolism. amazonaws.comnih.gov

Age: Geriatric patients may exhibit increased bioavailability of labetalol. amazonaws.com

Liver Function: In individuals with impaired liver function, the bioavailability of labetalol is significantly increased due to a reduction in first-pass metabolism. hres.ca Cimetidine (B194882), a drug that can alter hepatic metabolism, has also been shown to increase labetalol's bioavailability. fda.gov

FactorEffect on Labetalol BioavailabilityReference
FoodIncreases amazonaws.compharmacophorejournal.comnih.gov
Age (Geriatric)Increases amazonaws.com
Impaired Liver FunctionIncreases hres.ca
CimetidineIncreases fda.gov

Distribution Profile

Once in the bloodstream, labetalol is distributed throughout the body.

Protein Binding Affinity

Labetalol is approximately 50% bound to plasma proteins, primarily albumin. amazonaws.comfda.govpharmacophorejournal.comfda.govmdpi.comdrugbank.comhres.cafda.gov This binding is a crucial factor in the drug's distribution and elimination characteristics.

Placental Barrier Permeation

Labetalol is known to cross the placental barrier in humans. fda.govfda.govmdpi.comfda.govtga.gov.audrugs.com This means that the drug can pass from the mother's bloodstream to the fetus. tga.gov.audrugs.com

Blood-Brain Barrier Penetration

The ability of labetalol to cross the blood-brain barrier is limited. mdpi.com Animal studies have indicated that only negligible amounts of the drug penetrate the brain. wikipedia.orgfda.govfda.gov While some sources classify labetalol as having high lipophilicity, which would suggest an ability to cross the blood-brain barrier, its actual penetration into the central nervous system is minimal. wikipedia.org This characteristic is attributed to mechanisms other than low lipophilicity. wikipedia.org

BarrierPermeationReference
Placental BarrierCrosses fda.govfda.govmdpi.comfda.govtga.gov.audrugs.com
Blood-Brain BarrierNegligible wikipedia.orgfda.govfda.govmdpi.com

Compound Names Mentioned:

Labetalol hydrochloride

Labetalol

Glucuronic acid

O-alkyl glucuronide

O-phenyl glucuronide

N-glucuronide

Cimetidine

Metabolic Pathways and Metabolite Identification

Labetalol is subject to significant metabolism, primarily in the liver and potentially in the gastrointestinal mucosa, with conjugation being the principal pathway. pharmacophorejournal.comnih.gov This process results in the formation of various metabolites, the majority of which are inactive.

Glucuronide Conjugation (O-phenyl-glucuronide, N-glucuronide)

Glucuronidation represents a major metabolic route for labetalol. nih.gov This process involves the covalent addition of a glucuronic acid moiety to the labetalol molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.com Labetalol possesses two hydroxyl groups—a phenolic and an alcoholic one—both of which can undergo glucuronidation. nih.gov

The primary metabolites formed through this pathway are glucuronide conjugates. pfizer.comfda.govrxlist.com These include the O-phenyl-glucuronide and the N-glucuronide. nih.govdrugbank.com Additionally, an O-alkyl-glucuronide is formed at the secondary alcohol group and is considered a major metabolite. pharmacophorejournal.comnih.gov While the O-phenyl-glucuronide and N-glucuronide are formed in smaller quantities, they are consistently identified as key products of labetalol's metabolism. pharmacophorejournal.comnih.gov These glucuronide metabolites are pharmacologically inactive. pharmacophorejournal.comhres.canih.gov

Three specific radioactive metabolites have been isolated from the urine of dogs following oral administration of 14C-labetalol: the N-, O-phenyl-, and secondary alcohol glucuronides. surrey.ac.uk

MetaboliteTypeActivity
O-phenyl-glucuronideGlucuronide ConjugateInactive
N-glucuronideGlucuronide ConjugateInactive
O-alkyl-glucuronideGlucuronide ConjugateInactive

N-dealkylation to 3-amino-1-phenyl butane (B89635) and Subsequent Metabolites

While the metabolism of labetalol has not been fully elucidated, studies in sheep have indicated an N-dealkylation pathway. nih.govdrugbank.comchemicalbook.in This metabolic route leads to the formation of 3-amino-1-phenyl butane. nih.govdrugbank.comchemicalbook.in This initial metabolite can then be further metabolized into other compounds, including benzylacetone (B32356) and 3-amino-(4-hydroxyphenyl)butane. nih.govdrugbank.comchemicalbook.in

Role of Sulfotransferases in Metabolic Activation and Potential Toxicity

Sulfotransferases (SULTs) are Phase II metabolizing enzymes that catalyze the transfer of a sulfonate group to various molecules. acs.org While generally a detoxification pathway, sulfation can sometimes lead to the formation of reactive metabolites. numberanalytics.com In the case of labetalol hydrochloride (LHCl), SULTs are involved in its metabolic activation. acs.orgacs.orgnih.gov

Research has shown that labetalol undergoes sulfation mediated by SULTs to form a sulfate (B86663) conjugate. acs.org This resulting sulfate conjugate is an electrophilic species that is chemically reactive towards nucleophiles. acs.org A glutathione (B108866) (GSH) conjugate of labetalol has been identified in both rat and human primary hepatocytes, as well as in the bile of rats, following exposure to the drug. acs.orgacs.orgnih.gov The formation of this GSH conjugate was significantly reduced by a broad-spectrum SULT inhibitor, 2,6-dichloro-4-nitrophenol (B181596) (DCNP), confirming the involvement of SULTs in this metabolic activation pathway. acs.orgacs.orgnih.gov This bioactivation process mediated by SULTs has been suggested to have a potential correlation with labetalol-induced hepatotoxicity. acs.orgnih.gov

Identification and Characterization of Inactive Metabolites

The primary metabolites of labetalol are its glucuronide conjugates, which are considered inactive. pharmacophorejournal.comhres.canih.govmedicines.org.ukpfizer.comtga.gov.au These metabolites are formed through conjugation with glucuronic acid and are present in the plasma before being excreted. pharmacophorejournal.compfizer.comfda.gov The main inactive metabolites identified are the O-alkyl glucuronide, O-phenyl glucuronide, and N-glucuronide. pharmacophorejournal.com

Elimination and Excretion Mechanisms

Labetalol and its metabolites are eliminated from the body through both renal and fecal routes. pharmacophorejournal.comhres.capfizer.com

Renal Excretion (Conjugates and Unchanged Drug)

A significant portion of a labetalol dose is excreted in the urine. pharmacophorejournal.com Within the first 24 hours of dosing, approximately 55% to 60% of the administered dose appears in the urine. pharmacophorejournal.compfizer.comfda.govrxlist.comfda.govdrugs.com This excreted portion consists of both the unchanged labetalol and its conjugated metabolites. pharmacophorejournal.compfizer.comfda.gov Less than 5% of a dose is excreted as the unchanged drug in the urine. pharmacophorejournal.commedicines.org.uk The inactive glucuronide metabolites are excreted in the urine and also via the bile into the feces. pfizer.comfda.govrxlist.com

Excretion RoutePercentage of Dose (within 24 hours)Excreted Forms
Urine~55-60%Conjugates and Unchanged Labetalol
Feces (via bile)Not specifiedConjugates

Biliary Excretion into Feces

Labetalol and its metabolites are eliminated from the body through both renal and biliary pathways. pharmacophorejournal.com Following administration, a portion of the drug and its metabolic byproducts are excreted in the urine, while the remainder is eliminated via the bile into the feces. pfizer.comfda.govpfizermedicalinformation.com Specifically, approximately 30% of a dose is excreted in the feces within four days. pharmacophorejournal.com The primary route of metabolism for labetalol is conjugation to glucuronide metabolites. pfizer.comfda.govpfizermedicalinformation.comfda.gov These inactive metabolites are present in the plasma and are subsequently cleared through both urinary and biliary excretion. pharmacophorejournal.compfizer.comfda.govpfizermedicalinformation.comfda.gov

Influence of Hepatic and Renal Impairment on Elimination Half-Life

The elimination half-life of labetalol appears to be largely unaffected by decreased renal function. pfizer.comfda.govpfizermedicalinformation.comebmconsult.comdrugs.comrxlist.com Studies have shown that in patients with mild to severe hypertension and normal renal function, doses of labetalol that effectively controlled blood pressure did not alter renal function. ebmconsult.comdroracle.ai Furthermore, the elimination half-life of labetalol is not significantly changed in patients with impaired renal function. pfizer.comfda.govpfizermedicalinformation.comebmconsult.comdrugs.comrxlist.com Research on individuals with end-stage renal disease (ESRD) on chronic hemodialysis found no significant differences in the terminal elimination half-life, area under the serum concentration-time curve, volume of distribution, or clearance of labetalol compared to healthy volunteers after a single intravenous dose. nih.gov

However, hepatic impairment does have a notable impact on the pharmacokinetics of labetalol. While the elimination half-life may not be altered, the bioavailability of orally administered labetalol is increased in patients with liver dysfunction. pfizer.comfda.govpfizermedicalinformation.comebmconsult.comdrugs.comrxlist.com This is attributed to a reduction in the "first-pass" metabolism of the drug that normally occurs in the liver. pfizer.comfda.govpfizermedicalinformation.comebmconsult.comdrugs.comrxlist.com Consequently, patients with impaired liver function may require lower doses of labetalol. hres.camedcentral.com There is evidence that the area-under-the-curve (AUC) of labetalol can be increased by approximately 25% in individuals with hepatic impairment.

Impact of Hemodialysis and Peritoneal Dialysis on Clearance

Neither hemodialysis nor peritoneal dialysis is effective in removing significant amounts of labetalol from the systemic circulation. pfizer.comfda.govpfizermedicalinformation.comfda.gov It is reported that less than 1% of a labetalol dose is eliminated by these dialysis methods. pharmacophorejournal.comfda.govfda.gov

A study involving patients on dialysis provided specific data on this matter. In patients undergoing hemodialysis, the clearance of labetalol was measured at 30.67 ± 5.49 ml/min, with only a very small amount of the drug (0.189 ± 0.042 mg) being removed by the procedure. nih.govresearchgate.net For patients on continuous ambulatory peritoneal dialysis (CAPD), the clearance was even lower, at 1.94 ± 0.65 ml/min. nih.govresearchgate.net The fraction of the labetalol dose recovered in the dialysate over a 72-hour period in CAPD patients was minimal, at 0.14% ± 0.09%. nih.govresearchgate.net The terminal half-life of labetalol in patients on CAPD was found to be approximately 13.05 ± 6.32 hours. nih.govresearchgate.net These findings confirm that dialysis does not significantly enhance the clearance of labetalol. nih.govresearchgate.net

Pharmacokinetic Parameters of Labetalol in Different Patient Populations

Parameter Patient Population Value
Biliary Excretion General Approximately 30% of a dose excreted in feces within 4 days. pharmacophorejournal.com
Elimination Half-Life Normal Renal Function 6 to 8 hours (oral administration). pfizer.comfda.govebmconsult.comdrugs.com
Decreased Renal Function Not significantly altered. pfizer.comfda.govpfizermedicalinformation.comebmconsult.comdrugs.comrxlist.com
End-Stage Renal Disease (ESRD) No significant difference compared to normal volunteers. nih.gov
Hepatic Impairment Not significantly altered, but bioavailability increases. pfizer.comfda.govpfizermedicalinformation.comebmconsult.comdrugs.comrxlist.com
Hemodialysis Clearance Patients on Hemodialysis 30.67 ± 5.49 ml/min. nih.govresearchgate.net
Amount Removed by Hemodialysis Patients on Hemodialysis 0.189 ± 0.042 mg. nih.govresearchgate.net
Peritoneal Dialysis Clearance Patients on CAPD 1.94 ± 0.65 ml/min. nih.govresearchgate.net
Fraction Recovered in CAPD Dialysate Patients on CAPD (72-hour period) 0.14% ± 0.09%. nih.govresearchgate.net
Terminal Half-Life Patients on CAPD 13.05 ± 6.32 hours. nih.govresearchgate.net

Clinical Research and Therapeutic Applications Beyond Basic Indications

Comparative Effectiveness Research

Labetalol (B1674207) hydrochloride's standing in the therapeutic arsenal (B13267) for hypertension is continually refined through comparative effectiveness research. These studies provide crucial data on how it measures up against other antihypertensive agents in various clinical scenarios.

Hypertensive disorders are a significant cause of maternal and fetal morbidity and mortality. saspublishers.comnih.govijrcog.org Both intravenous labetalol and hydralazine (B1673433) are considered first-line treatments for severe hypertension in pregnancy. nih.govscirp.org

Numerous studies have compared the efficacy and safety of labetalol and hydralazine in managing pregnancy-induced hypertension (PIH). A systematic review and meta-analysis of 19 randomized controlled trials (RCTs) involving 2,261 patients found both drugs to be efficient in controlling blood pressure in pregnant women with hypertensive disorders. nih.gov However, the analysis revealed that labetalol was associated with a significantly lower incidence of maternal hypotension compared to hydralazine. nih.gov There were no statistically significant differences between the two drugs in terms of their effect on systolic blood pressure, mean arterial blood pressure, diastolic blood pressure, tachycardia, or placental abruption. nih.gov

Individual studies have reported varying results regarding the speed and effectiveness of blood pressure control. One study found that intravenous hydralazine achieved the target blood pressure faster and with fewer doses than intravenous labetalol. nih.gov Conversely, another study reported that labetalol required fewer doses to achieve the target blood pressure. ijrcog.org Some studies have concluded that there is no significant difference in the efficacy of the two drugs. saspublishers.comnih.gov Headache has been reported as a significantly more frequent adverse effect with hydralazine compared to labetalol. saspublishers.comijrcog.org Perinatal outcomes are generally similar between the two treatment groups. saspublishers.comnih.gov

Comparative Data: Labetalol vs. Hydralazine in Pregnancy-Induced Hypertension

Feature Labetalol Hydrochloride Hydralazine Key Findings
Efficacy Effective in lowering blood pressure. saspublishers.comnih.gov Effective in lowering blood pressure. saspublishers.comnih.gov Both drugs are considered effective first-line treatments. nih.govscirp.org
Maternal Hypotension Significantly lower incidence. nih.gov Higher incidence. nih.gov Labetalol may offer a safety advantage in this regard. nih.gov
Time to Target BP Conflicting results, some studies show faster control, others slower. nih.govijrcog.org Conflicting results, some studies show faster control, others slower. nih.govijrcog.org No definitive consensus on which agent is faster.
Adverse Effects Lower incidence of headache. saspublishers.comijrcog.org Significantly higher incidence of headache. saspublishers.comijrcog.org Labetalol may be better tolerated in terms of this side effect. saspublishers.com
Perinatal Outcome Similar to hydralazine. saspublishers.comnih.gov Similar to labetalol. saspublishers.comnih.gov No significant difference in fetal outcomes. saspublishers.comnih.gov

The comparison between labetalol and calcium channel blockers like nifedipine (B1678770) and nicardipine (B1678738) is particularly relevant in the management of acute hypertensive crises.

In a multicenter randomized clinical trial comparing intravenous nicardipine and labetalol for acute hypertension in the emergency department, patients treated with nicardipine were more likely to reach their target blood pressure range within 30 minutes. nih.govnih.govescholarship.org The difference in blood pressure response became statistically significant within 15 minutes of starting treatment. nih.govescholarship.org However, the need for rescue medications was not significantly different between the two groups. nih.govescholarship.org Another study focusing on acute stroke found that more patients with intracerebral hemorrhage achieved blood pressure control within the first 60 minutes with nicardipine compared to labetalol. researchgate.net

When comparing oral nifedipine to intravenous labetalol for hypertensive emergencies in pregnancy, some studies have found them to be similarly effective in the acute control of severe hypertension. nih.gov One randomized clinical trial showed that both drugs effectively lowered blood pressure, but the magnitude of the fall in systolic, diastolic, and mean arterial pressure was greater in the labetalol group at 30 minutes and one hour. nih.gov Another study found that labetalol took less time on average to achieve the target blood pressure compared to nifedipine. mchandaids.org Conversely, some research suggests oral nifedipine is superior to labetalol in blood pressure control. mchandaids.org A study comparing oral labetalol and oral nifedipine in hypertensive disorders of pregnancy concluded that labetalol was more efficacious in controlling blood pressure and led to better fetal outcomes. barpetaogs.co.in

Comparative Data: Labetalol vs. Calcium Channel Blockers

Comparator Labetalol Hydrochloride Calcium Channel Blocker Key Findings
Nicardipine (IV) Less likely to reach target BP within 30 minutes. nih.govnih.govescholarship.org More likely to reach target BP within 30 minutes. nih.govnih.govescholarship.org Nicardipine demonstrates a faster onset of action in acute hypertensive crises. nih.govescholarship.org
Nifedipine (Oral vs. IV Labetalol in Pregnancy) Effective, with some studies showing a greater magnitude of BP fall. nih.gov Effective, with some studies showing faster achievement of target BP. nih.govmchandaids.org Both are effective options, with some conflicting data on superiority.
Nifedipine (Oral) More efficacious in controlling BP and better fetal outcomes in one study. barpetaogs.co.in Less efficacious in controlling BP in the same study. barpetaogs.co.in Oral labetalol may be preferred in some cases of pregnancy-induced hypertension. barpetaogs.co.in

Comparisons between labetalol and other beta-blockers highlight the unique properties of labetalol, which blocks both alpha and beta-adrenergic receptors. droracle.aidroracle.ai

In the context of hypertensive emergencies, labetalol is often preferred over metoprolol (B1676517) due to its rapid blood pressure-lowering effects. droracle.ai While both drugs effectively lower blood pressure, metoprolol has a more pronounced effect on heart rate. droracle.aidroracle.ai For patients with heart failure with reduced ejection fraction, metoprolol is generally the preferred beta-blocker. droracle.ai

In the management of acute aortic dissection, both esmolol (B25661) and labetalol are used to control heart rate and blood pressure. nih.govaah.orgrcemlearning.co.uk Some sources suggest that esmolol may be safer and as effective as labetalol in this critical setting. nih.govresearchgate.net A retrospective study comparing the two found that more patients treated with esmolol reached heart rate or blood pressure goals, although labetalol patients demonstrated faster control. aah.org

Comparative Data: Labetalol vs. Other Beta-Blockers

Comparator Labetalol Hydrochloride Other Beta-Blocker Key Findings
Metoprolol Preferred in hypertensive emergencies due to rapid action. droracle.ai Preferred in heart failure with reduced ejection fraction. droracle.ai The choice depends on the specific clinical scenario.
Esmolol (in Aortic Dissection) Effective for hemodynamic control. nih.govaah.org May be safer and equally effective. nih.govresearchgate.net Esmolol may offer advantages in achieving hemodynamic goals, though labetalol may provide faster control. aah.org

Labetalol and methyldopa (B1676449) are both commonly used for the management of hypertension during pregnancy. nih.govjsogp.nethealthcare-bulletin.co.uk

Several studies have shown that labetalol is more effective and quicker at controlling blood pressure compared to methyldopa. nih.govjsogp.netijrcog.org One study found that the effectiveness of labetalol in controlling blood pressure was significantly higher than methyldopa (91.8% vs. 62.9%). jsogp.net Labetalol has also been associated with a beneficial effect on renal function and fewer side effects. nih.govhealthcare-bulletin.co.uk In one study, none of the patients in the labetalol group developed significant proteinuria, compared to 18.5% in the methyldopa group. nih.gov Furthermore, the rates of labor induction and cesarean section for uncontrolled PIH were lower in the labetalol group. nih.gov However, another randomized controlled trial found that a similar proportion of women achieved diastolic blood pressure control with both labetalol and methyldopa, and perinatal outcomes were also comparable. nih.gov

Comparative Data: Labetalol vs. Methyldopa in Hypertensive Pregnancies

Feature Labetalol Hydrochloride Methyldopa Key Findings
Blood Pressure Control Quicker and more efficient control. nih.govjsogp.netijrcog.org Less effective and slower to control BP. nih.govjsogp.net Labetalol is generally considered more effective for blood pressure management. healthcare-bulletin.co.uk
Proteinuria Associated with a lower incidence of developing proteinuria. nih.gov Higher incidence of developing proteinuria in one study. nih.gov Labetalol may have a protective effect on renal function. nih.gov
Side Effects Fewer reported side effects. nih.govhealthcare-bulletin.co.uk More side effects, including drowsiness. healthcare-bulletin.co.uk Labetalol is generally better tolerated. nih.gov
Perinatal Outcome Similar to methyldopa in some studies. nih.gov Similar to labetalol in some studies. nih.gov While some studies show better outcomes with labetalol, others find no significant difference.

The comparison between labetalol and the thiazide diuretic hydrochlorothiazide (B1673439) has been evaluated in the treatment of mild to moderate essential hypertension.

A prospective, double-blind study in hypertensive black patients found both labetalol and hydrochlorothiazide to be effective in controlling hypertension. nih.gov Another study in elderly patients with hypertension showed that both drugs significantly reduced standing systolic and diastolic blood pressures after 12 weeks of treatment. nih.gov This study also utilized 24-hour ambulatory blood pressure monitoring and found that while both drugs were effective, the labetalol group experienced a significantly lower rate of rise in diastolic blood pressure and mean arterial pressure during the morning. nih.gov Hydrochlorothiazide was associated with significant decreases in serum potassium. nih.gov These findings suggest that labetalol may offer some advantages over thiazide diuretics, particularly in elderly patients. nih.gov

Comparative Data: Labetalol vs. Hydrochlorothiazide

Feature Labetalol Hydrochloride Hydrochlorothiazide Key Findings
Blood Pressure Control Effective in lowering blood pressure. nih.govnih.gov Effective in lowering blood pressure. nih.govnih.gov Both are effective antihypertensive agents.
Ambulatory BP Lower rate of rise in morning diastolic BP and MAP. nih.gov Higher rate of rise in morning diastolic BP and MAP. nih.gov Labetalol may provide smoother 24-hour blood pressure control. nih.gov
Metabolic Effects Less impact on serum electrolytes. Can cause significant decreases in serum potassium. nih.gov Labetalol has a more favorable metabolic profile in this regard.

Labetalol Hydrochloride vs. Methyldopa in Hypertensive Pregnancies

Advanced Applications in Specific Medical Conditions

Beyond its primary indication for hypertension, labetalol hydrochloride's unique pharmacological profile lends it to use in a variety of other specific medical conditions. Its combined alpha- and beta-blocking properties make it a versatile agent in situations where both blood pressure and heart rate control are crucial.

Labetalol is frequently employed in the management of hypertensive emergencies, where rapid and controlled reduction of blood pressure is necessary to prevent or limit end-organ damage. droracle.aiemcrit.org It is considered a preferred agent in conditions such as hypertensive encephalopathy because it can be administered as a continuous infusion, which helps to avoid large fluctuations in blood pressure that could disrupt cerebral blood flow. mdpi.com

In the context of acute stroke, particularly intracerebral hemorrhage, intravenous labetalol is one of the recommended first-line treatments for acute hypertension. mdpi.com It is valued for its rapid onset and titratability. mdpi.com

For patients with pheochromocytoma, a rare tumor of the adrenal gland that secretes high levels of catecholamines, labetalol can be used to manage hypertension. Its alpha-blocking properties are particularly beneficial in this setting to counteract the effects of high circulating catecholamines.

Labetalol is also utilized during certain surgical procedures to control blood pressure. laegemiddelstyrelsen.dk Its ability to be administered intravenously allows for precise and rapid adjustments to maintain hemodynamic stability during anesthesia and surgery.

Controlled Hypotensive Anesthesia for Surgical Procedures (e.g., Endoscopic Nasal Surgeries)

Bleeding during endoscopic nasal surgeries can obscure the surgical field, prolong the procedure, and increase the risk of complications. menoufia-med-j.com Controlled hypotension is a technique used to minimize blood loss and improve surgical conditions. menoufia-med-j.com A randomized, double-blind clinical trial was conducted to compare the efficacy of oral labetalol versus oral metoprolol as premedication for controlled hypotensive anesthesia in 60 patients undergoing endoscopic nasal surgeries. menoufia-med-j.comclinicaltrials.gov

The study revealed that the labetalol group experienced significantly lower intraoperative blood loss compared to the metoprolol group. menoufia-med-j.com The quality of the surgical field and surgeon satisfaction were also notably better in the labetalol group. menoufia-med-j.com These findings suggest that premedication with oral labetalol is more effective than metoprolol for inducing controlled hypotension during these procedures. menoufia-med-j.com

Table 1: Comparison of Labetalol and Metoprolol in Controlled Hypotensive Anesthesia

ParameterLabetalol GroupMetoprolol GroupP-value
Intraoperative Blood Loss (ml) 90.73 ± 3.034107.30 ± 2.677< 0.001
Rate of Blood Loss (ml/min) 1.276 ± 0.1361.409 ± 0.106< 0.001

Data from a randomized clinical trial comparing oral labetalol and oral metoprolol as premedication for controlled hypotensive anesthesia during endoscopic nasal surgeries. menoufia-med-j.com

Acute Cerebral Hemorrhage Management and Outcome Improvement

Labetalol is frequently utilized in the management of hypertension associated with acute intracerebral hemorrhage (ICH). nih.gov The rationale for blood pressure reduction in this setting is to potentially reduce the expansion of the hematoma. nih.gov

Studies have investigated the use of intravenous labetalol to achieve target blood pressure levels in patients with acute cerebral hemorrhage. cambridge.org One prospective study demonstrated that intravenous labetalol was well-tolerated, though it did not always achieve the target blood pressure as a monotherapy, sometimes requiring the addition of other agents. cambridge.org The Antihypertensive Treatment in Acute Cerebral Hemorrhage (ATACH) trials were designed to rigorously evaluate the safety and efficacy of intensive blood pressure reduction in this patient population. nih.govcambridge.org While labetalol is a recommended agent, research comparing it with other drugs like nicardipine has shown mixed results regarding outcomes, with one study finding an association with increased in-hospital infections with labetalol, but no difference in mortality or functional outcome. researchgate.net

Prevention of Preeclampsia in Obese Pregnant Patients Utilizing Impedance Cardiography

Obesity is a significant risk factor for the development of preeclampsia in pregnant women. clinicaltrials.gov Impedance cardiography, a non-invasive method to assess hemodynamic parameters, is being explored as a tool to guide antihypertensive therapy in this population. clinicaltrials.govclinicaltrials.eu

A clinical study is underway to determine if treating abnormal hemodynamic parameters, as identified by impedance cardiography, with antihypertensive medications like labetalol can reduce the incidence of preeclampsia in obese pregnant patients. clinicaltrials.govclinicaltrials.eu The study aims to normalize cardiac output and systemic vascular resistance, with the hypothesis that this tailored approach may be more effective than empirical treatment. clinicaltrials.gov Labetalol is one of the primary antihypertensive agents being used in the treatment arm of this study for patients with increased cardiac output. clinicaltrials.gov

Management of Myocardial Ischemia

Labetalol has demonstrated utility in managing hypertension in patients with co-existing ischemic heart disease. medcentral.com Its ability to reduce blood pressure and heart rate can lead to a reduction in myocardial oxygen demand, which is beneficial in the context of myocardial ischemia. pharmacophorejournal.comnih.gov

Oral labetalol therapy has been associated with the elimination or reduction of anginal pain, improved exercise tolerance, and decreased nitroglycerin consumption in patients with hypertension and ischemic heart disease. medcentral.com Intravenous labetalol has also been effectively used to manage hypertension associated with acute myocardial infarction. medcentral.com Studies have shown that in patients with acute myocardial infarction, labetalol infusion can lower blood pressure without significantly compromising cardiac index, suggesting it is unlikely to precipitate heart failure and may be valuable in reducing myocardial oxygen requirements. nih.gov

Pheochromocytoma-Induced Hypertension

Labetalol is an effective agent for lowering blood pressure and alleviating symptoms in patients with pheochromocytoma, a rare tumor that secretes high levels of catecholamines. pfizer.comnih.gov Its dual alpha- and beta-blocking properties are particularly advantageous in this condition. pharmacophorejournal.com

However, it is crucial to use labetalol with caution in this patient population. Paradoxical hypertensive responses have been reported in a few cases. pfizer.comfda.gov Therefore, careful blood pressure monitoring is essential when administering labetalol to patients with known or suspected pheochromocytoma. sandoz.com

Pharmacodynamic Responses in Specialized Populations

Geriatric Patient Considerations

The pharmacokinetics and pharmacodynamics of labetalol are altered in geriatric patients. hres.ca Elderly patients tend to have increased bioavailability and a longer half-life of labetalol. sandoz.comhres.ca This leads to a greater hypotensive response to both oral and intravenous administration. sandoz.com

Consequently, it is generally recommended that elderly patients initiate therapy at the standard dosage, but they will often require lower maintenance dosages to achieve adequate blood pressure control compared to younger patients. nih.govfda.gov Close monitoring for symptomatic postural hypotension is particularly important in this age group, as they are more susceptible to this adverse effect. fda.govmedscape.com

Pediatric Patient Responses

Labetalol hydrochloride is utilized in pediatric populations, primarily for the management of hypertensive crises and severe hypertension. nih.govnih.gov Clinical research has focused on its efficacy and safety in infants and children.

A retrospective study involving 27 children aged 24 months or younger investigated the use of continuous intravenous labetalol for hypertensive crisis. The study found that labetalol infusion effectively reduced mean systolic blood pressure by at least 20% in under 8 hours, an efficacy comparable to that of nicardipine and nitroprusside infusions. nih.gov Another retrospective review of 56 children up to 12 years of age with hypertensive crisis showed that the group receiving labetalol (either as a first-line agent or as an add-on) achieved the target blood pressure more effectively than the group that did not receive labetalol (62% vs. 29%). doi.org This study also noted significantly lower needs for ventilation and renal replacement therapy in the labetalol group. doi.org

Research suggests that labetalol may reach dose saturation at a lower dose in young children compared to adults. nih.gov One retrospective study in infants and children up to 24 months old noted that blood pressure reductions were achieved at doses up to 0.59 mg/kg/hour, with little additional benefit observed at higher doses. github.io

While generally considered effective, the use of labetalol in pediatric patients requires careful consideration, particularly in those with pre-existing conditions. For instance, patients with ischemic or traumatic brain injury who received labetalol were more likely to experience hypotension that required discontinuing the infusion. nih.gov

Table 1: Summary of Pediatric Labetalol Research Findings

Study Focus Patient Population Key Findings Citation(s)
Efficacy in Hypertensive Crisis 27 patients ≤ 24 months old Continuous IV labetalol reduced systolic BP by ≥20% in <8 hours, similar to nicardipine and nitroprusside. nih.gov
Comparative Efficacy 56 children (1 month to 12 years) Labetalol group achieved target BP more effectively than non-labetalol group (62% vs 29%). doi.org
Dosing Observations Infants and children ≤ 24 months old Blood pressure reduction observed at doses up to 0.59 mg/kg/hour with little additional benefit at higher doses. github.io

| Safety in Brain Injury | Patients ≤ 24 months old with ischemic or traumatic brain injury | Increased likelihood of hypotension requiring infusion discontinuation. | nih.gov |

Pregnancy-Specific Pharmacodynamics (e.g., Fetal Safety, Placental Transfer)

Labetalol is frequently used to manage hypertension during pregnancy, including conditions like preeclampsia. numberanalytics.compjmhsonline.com Its pharmacodynamic profile in pregnancy is of critical interest, particularly concerning its effects on the fetus.

Placental Transfer Labetalol is known to cross the placental barrier. drugs.comaap.org Due to its lipophilic properties, it can easily pass from maternal to fetal circulation. tandfonline.com Studies in pregnant sheep have shown that labetalol rapidly crosses the placenta, with the fetal exposure to the drug calculated to be approximately 14.37% of the maternal exposure based on the area under the curve ratio. nih.gov The drug has also been detected in the cord blood of human fetuses at delivery. nih.gov

Fetal and Neonatal Safety The use of beta-adrenergic blocking agents during pregnancy may lead to bradycardia (a slow heart rate) in the fetus and newborn. drugs.com Perinatal and neonatal distress, including symptoms like hypotension, respiratory depression, hypoglycemia (low blood sugar), and hypothermia, have been reported rarely with labetalol use. medsafe.govt.nz These symptoms sometimes develop a day or two after birth. medsafe.govt.nz

However, multiple studies and clinical experience support its relative safety. A study assessing the impact of intravenous labetalol on cardiotocography (CTG) in women with severe preeclampsia found that the drug effectively controlled maternal blood pressure without significantly affecting fetal heart rate patterns. jcpsp.pk Another study concluded that maternal labetalol treatment does not have clinically important short-term side effects on heart rate, blood pressure, or cerebral oxygenation in the preterm neonate. tandfonline.com It has been suggested that the severity of the maternal disease plays a more significant role in neonatal hemodynamics than fetal exposure to labetalol. tandfonline.com Furthermore, a large randomized clinical trial in 2022 involving pregnant women with mild chronic hypertension found that treatment (with over 60% of participants receiving labetalol) lowered the risk of pregnancy-related complications, including preeclampsia and preterm birth, without being linked to low birth weight. goodrx.com

Table 2: Labetalol Pharmacodynamics in Pregnancy

Parameter Research Finding Citation(s)
Placental Transfer Labetalol crosses the placental barrier. drugs.comaap.orgtandfonline.com
Fetal Exposure (Animal Study) Fetal exposure was ~14.37% of maternal exposure in pregnant sheep. nih.gov
Potential Neonatal Effects Rarely reported instances of bradycardia, hypotension, respiratory depression, hypoglycemia, and hypothermia. medsafe.govt.nz
Fetal Heart Rate Monitoring IV labetalol did not significantly affect fetal heart rate patterns on CTG in severe preeclampsia. jcpsp.pk
Preterm Neonate Hemodynamics No clinically important short-term effects on heart rate, blood pressure, or cerebral oxygenation were demonstrated. tandfonline.com

| Pregnancy Complications | Treatment with labetalol in mild chronic hypertension lowered the risk of preeclampsia and preterm birth. | goodrx.com |

Exploration of Sex-Specific Pharmacokinetics and Pharmacodynamics

There is growing evidence of sex-specific differences in the way the body processes and responds to various cardiovascular drugs, and labetalol is no exception. medigraphic.comoup.com These differences can influence the drug's concentration in the body and its ultimate therapeutic effect.

Sex-Specific Pharmacokinetics A key study evaluating the impact of gender on labetalol kinetics found that plasma concentrations of the drug were approximately 80% higher in women than in men after receiving doses titrated to a similar antihypertensive effect. nih.gov This difference in concentration is significant because women often experience adverse drug reactions more frequently than men, a phenomenon that may be linked to sex-biased pharmacokinetics. d-nb.info

| R,R-Labetalol (β-blocker) Concentration | Similar between women and men. | Explains the similar antihypertensive response despite differences in total drug concentration. | nih.gov |

Table of Mentioned Compounds

Compound Name
Atenolol
Chlorthalidone
Clonidine
Enalaprilat
Esmolol
Fenoldopam
Hydralazine
Labetalol hydrochloride
Methyldopa
Metoprolol
Minoxidil
Nadolol
Nebivolol
Nicardipine
Nifedipine
Nitroglycerine
Nitroprusside
Phentolamine
Propranolol
Ranitidine
Spironolactone
Verapamil (B1683045)
Zidovudine

Drug Interactions and Polypharmacy Considerations with Labetalol Hydrochloride

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when two drugs influence each other's physiological effects at the receptor site. For labetalol (B1674207), these interactions primarily involve an amplification or opposition of its antihypertensive and receptor-blocking actions.

The concurrent use of labetalol with other antihypertensive agents can lead to an additive, and sometimes synergistic, reduction in blood pressure. drugs.com This is particularly true for vasodilators and other alpha-blockers, which can potentiate the hypotensive effects of labetalol. drugs.comdrugs.com While this combination can be therapeutically advantageous, it also increases the risk of orthostatic hypotension, dizziness, and syncope, especially at the beginning of treatment or after a dose increase. drugs.comgoodrx.com Careful monitoring of blood pressure is essential when these agents are co-administered. drugs.com

The interaction with other alpha-blockers can increase the risk and severity of the "first-dose" effect, characterized by postural hypotension. drugs.com Beta-blockade from labetalol can also blunt the reflex tachycardia that would typically occur in response to this drop in blood pressure. drugs.com

When labetalol is used with calcium channel blockers, particularly non-dihydropyridine types like verapamil (B1683045) and diltiazem, there is a risk of additive negative effects on myocardial contractility, atrioventricular (AV) conduction, and heart rate. drugs.comdrugbank.comrxlist.compfizer.com This can lead to bradycardia, hypotension, and in some cases, cardiac failure. goodrx.comdrugbank.com The combination of intravenous labetalol and intravenous verapamil is generally contraindicated due to reports of fatal cardiac arrest. pdr.net

With dihydropyridine (B1217469) calcium channel blockers such as nifedipine (B1678770), the primary concern is additive hypotension. drugs.com While this combination can be effective, it may increase the risk of hypotension and, in patients with underlying cardiac issues, could potentially lead to cardiac failure. drugs.com Studies have shown that combining labetalol and nifedipine can effectively control blood pressure, for instance during electroconvulsive therapy (ECT), without significant adverse effects in carefully selected patients. nih.gov

Table 1: Documented Interactions between Labetalol and Calcium Channel Blockers

Interacting Drug Potential Effect Clinical Consideration
Nifedipine Additive hypotensive effects. drugs.comdrugs.com Monitor for headache, dizziness, and fainting. drugs.com May be used together cautiously. nih.gov
Verapamil Increased risk of bradycardia, hypotension, and congestive heart failure. drugbank.compdr.net Concomitant intravenous use is contraindicated. pdr.net Oral use requires close monitoring. pdr.net

| Diltiazem | Enhanced anti-hypertensive effects and potential for bradycardia. rxlist.commedscape.com | Modify therapy and monitor closely. medscape.com |

Labetalol's non-selective beta-blocking activity means it can antagonize the bronchodilatory effects of beta-2 receptor agonists like albuterol, which are commonly used to treat bronchospasm in conditions such as asthma. rxlist.comdrugs.comdrugs.com This interaction can lead to increased airway resistance and potentially trigger severe asthmatic attacks. drugs.com Therefore, labetalol is generally contraindicated in patients with bronchial asthma or a history of obstructive airway disease. pfizer.comrxlist.comfda.gov If a beta-blocker is necessary for a patient with bronchospastic disease, a cardioselective beta-1 blocker is preferred, and even then, caution is required. drugs.com

A synergistic hypotensive effect occurs when labetalol is used concurrently with certain inhalation anesthetic agents, particularly halothane (B1672932). pfizer.commedcentral.comnih.gov This interaction can be utilized to induce controlled hypotension during surgery. medcentral.com However, high concentrations of halothane (3% or more) in the presence of labetalol can lead to a significant reduction in cardiac output and an increase in central venous pressure, indicating myocardial depression. pfizer.comfda.govnih.gov Anesthesiologists must be informed when a patient is receiving labetalol to adjust anesthetic concentrations accordingly and to be prepared for potential interactions. medcentral.com

Table 2: Labetalol and Halothane Interaction for Controlled Hypotension

Labetalol Administration Halothane Concentration Observed Effect
Intravenous 1% Additive hypotensive effects, allowing for controlled hypotension. nih.gov

When labetalol is administered with nitroglycerin, an additive antihypertensive effect can be expected. pfizer.compfizer.com Labetalol can blunt the reflex tachycardia that is often produced by nitroglycerin, without preventing its hypotensive effect. pfizer.compfizer.com This combination may be beneficial in patients with angina pectoris, but careful monitoring of blood pressure is necessary. pfizer.com

Labetalol can alter the body's response to sympathomimetic agents. It can antagonize the effects of epinephrine (B1671497), potentially making standard doses of epinephrine less effective in treating anaphylactic reactions. medscape.comfda.govsandoz.com

Glucagon (B607659) has been shown to be an effective antidote in cases of beta-blocker overdose, including labetalol. pfizer.comnih.gov It appears to counteract the toxic effects of labetalol by increasing heart rate and blood pressure through a mechanism that bypasses the beta-adrenergic receptors. medscape.comnih.gov In severe labetalol-induced hypotension and bradycardia, large doses of glucagon may be required as a rescue measure. fda.govnih.gov

Drug-Induced Tremor in Combination with Tricyclic Antidepressants

The concomitant administration of labetalol hydrochloride and tricyclic antidepressants (TCAs) has been associated with an increased incidence of tremor. pfizer.comfda.govpdr.net One survey reported that 2.3% of patients taking this combination experienced tremor, compared to 0.7% of those taking labetalol alone. pfizer.comfda.gov While the precise mechanism of this interaction remains to be fully elucidated, it is postulated to involve a competitive metabolic pathway. drugs.com Labetalol may increase the plasma concentrations of TCAs, potentially leading to an increase in their side effects, including tremor. drugs.com This interaction has been noted with TCAs such as amitriptyline, imipramine, and nortriptyline. medicinenet.com Close monitoring for the emergence or worsening of tremor is recommended when these two classes of drugs are used together. pdr.netdrugs.com

Table 1: Incidence of Tremor with Labetalol and Tricyclic Antidepressants

Treatment Group Incidence of Tremor
Labetalol alone 0.7% pfizer.comfda.gov

Pharmacokinetic Interactions

The pharmacokinetic profile of labetalol hydrochloride can be significantly altered by the concurrent use of other medications, affecting its absorption, metabolism, and excretion.

Modulation of Labetalol Metabolism by Other Drugs

The metabolism of labetalol can be influenced by drugs that inhibit or induce hepatic enzymes. Cimetidine (B194882), a histamine (B1213489) H2-receptor antagonist, has been shown to increase the bioavailability of orally administered labetalol. pfizer.comfda.govhres.ca This is thought to occur through either enhanced absorption or alteration of hepatic metabolism. pfizer.comfda.gov This interaction may necessitate a dose adjustment of labetalol to achieve the desired blood pressure control. fda.govhres.ca

Several other drugs can also affect labetalol metabolism. Asunaprevir and atazanavir, both protease inhibitors used in the treatment of viral infections, can decrease the metabolism of labetalol. drugbank.com Conversely, apremilast, a phosphodiesterase 4 inhibitor, may increase the metabolism of labetalol. drugbank.com

Impact of Labetalol on Excretion Rates of Other Medications

Labetalol may also affect the excretion of other drugs. For instance, it has been suggested that labetalol may decrease the excretion rate of amrinone (B1666026), a cardiotonic agent, which could lead to higher serum levels. drugbank.com Similarly, labetalol may decrease the excretion rate of auranofin, a gold compound used in the treatment of rheumatoid arthritis, potentially resulting in elevated serum concentrations. drugbank.com

Inhibition of Gastrointestinal Absorption by Antacids

The absorption of labetalol from the gastrointestinal tract can be inhibited by the simultaneous administration of antacids. msf.org Specifically, antacids containing aluminum hydroxide (B78521) or calcium carbonate can decrease the bioavailability of labetalol. medscape.comdrugs.com It is recommended to separate the administration times of labetalol and these antacids by at least two hours to minimize this interaction. msf.orgmedscape.comdrugs.com

Table 2: Summary of Pharmacokinetic Interactions with Labetalol Hydrochloride

Interacting Drug Effect on Labetalol Mechanism
Cimetidine Increased bioavailability pfizer.comfda.govhres.ca Enhanced absorption or altered hepatic metabolism pfizer.comfda.gov
Asunaprevir Decreased metabolism drugbank.com Inhibition of metabolic enzymes
Atazanavir Decreased metabolism drugbank.com Inhibition of metabolic enzymes
Apremilast Increased metabolism drugbank.com Induction of metabolic enzymes
Amrinone Labetalol may decrease amrinone excretion drugbank.com Competition for excretion pathways
Auranofin Labetalol may decrease auranofin excretion drugbank.com Competition for excretion pathways
Calcium Carbonate Decreased absorption drugs.com Inhibition of gastrointestinal absorption

| Aluminum Hydroxide | Decreased absorption medscape.com | Inhibition of gastrointestinal absorption |

Implications for Therapeutic Monitoring and Dose Adjustment

The potential for drug interactions with labetalol hydrochloride underscores the importance of careful therapeutic monitoring and dose adjustments, particularly in the context of polypharmacy. When initiating or discontinuing a medication that interacts with labetalol, clinicians should closely monitor patients for changes in blood pressure, heart rate, and the emergence of adverse effects. drugs.commayoclinic.org

For instance, when labetalol is co-administered with a tricyclic antidepressant, monitoring for tremor is crucial. drugs.com If cimetidine is added to a patient's regimen, the dose of labetalol may need to be reduced to prevent excessive hypotension. fda.govhres.ca Conversely, if a drug that induces labetalol's metabolism is introduced, an increased dose of labetalol may be required to maintain efficacy.

When antacids are necessary, staggering their administration with labetalol is a key management strategy. msf.orgdrugs.com Regular monitoring of blood pressure is essential to ensure that therapeutic goals are being met and to identify any loss of antihypertensive effect. www.nhs.uk In all cases of polypharmacy involving labetalol, a thorough review of the patient's complete medication list is essential to anticipate and manage potential drug interactions effectively.

Advanced Research Methodologies and Analytical Techniques for Labetalol Hydrochloride

In Vitro Studies for Mechanistic Elucidation

In vitro studies are fundamental in characterizing the pharmacological and pharmaceutical properties of labetalol (B1674207) hydrochloride. These laboratory-based assays provide critical insights into its mechanism of action, metabolic pathways, and formulation characteristics without the complexities of a living organism.

Receptor binding assays are crucial for understanding labetalol's interaction with its molecular targets. Labetalol is known for its dual antagonistic activity at both alpha- and beta-adrenergic receptors. pfizer.comnih.gov These assays quantify the affinity of labetalol for these receptors, providing a basis for its therapeutic effects.

Studies have shown that labetalol is a nonselective beta-adrenoceptor antagonist and a competitive antagonist of postsynaptic alpha-1-adrenoceptors. nih.gov The ratio of beta to alpha antagonism has been estimated to be approximately 3:1 after oral administration and 6.9:1 after intravenous administration. nih.gov

Displacement studies using radiolabeled ligands such as [3H]-dihydroergocryptine for alpha-receptors and (-)-[3H]-dihydroalprenolol for beta-receptors have been employed to determine labetalol's binding affinity. These studies revealed that labetalalol has a significantly higher affinity for beta-adrenoceptors than for alpha-adrenoceptors, with some reports suggesting a 10-fold higher affinity for the beta-receptor. nih.gov Furthermore, its affinity for the alpha-adrenoceptor is about 10 times less than that of phentolamine, and its affinity for the beta-adrenoceptor is about 10 times less than that of propranolol. ccjm.org

One study found that labetalol has an IC50 of 15 μM for the α-adrenergic binding site on rabbit uterine membranes and IC50 values of 0.8 and 4.0 μM for β-adrenergic sites on guinea pig cardiac and lung membranes, respectively. medchemexpress.com Another study reported a 19-fold greater binding affinity for the β-binding site in cardiac membranes compared to the α-binding site in uterine membranes. medchemexpress.com

Receptor TypeLigand UsedTissue/Membrane SourceFindingCitation
Alpha-Adrenoceptor[3H]-dihydroergocryptineRat heart and liverLower affinity compared to beta-adrenoceptors nih.gov
Beta-Adrenoceptor(-)-[3H]-dihydroalprenololRat heart and liver10-fold higher affinity than for alpha-adrenoceptors nih.gov
α-AdrenergicN/ARabbit uterine membranesIC50 = 15 μM medchemexpress.com
β-AdrenergicN/AGuinea pig cardiac and lung membranesIC50 = 0.8 and 4.0 μM medchemexpress.com

Cell-based assays, particularly those using hepatocytes, are instrumental in elucidating the metabolic pathways of labetalol hydrochloride. Labetalol undergoes extensive first-pass metabolism, primarily in the liver, which significantly reduces its oral bioavailability to about 25%. nih.govnih.gov

The primary metabolic route for labetalol is conjugation to form glucuronide metabolites. pfizer.comfda.gov Human hepatocyte studies are employed to investigate the specific enzymes involved in this process. Research has identified that uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7, are key enzymes in the metabolism of labetalol. frontiersin.org

Studies have also explored the influence of pregnancy-related hormones on labetalol metabolism in human hepatocytes. frontiersin.org These investigations have shown that such hormones can increase the expression and function of UGT1A1, leading to enhanced metabolism of labetalol. frontiersin.org While cytochrome P450 (CYP) enzymes are responsible for the metabolism of many drugs, labetalol's metabolism is less dependent on the CYP system, which may reduce the likelihood of certain drug-drug interactions. meded101.compsychdb.com However, P450-dependent hydroxylation can lead to the formation of catechol-like metabolites. nih.gov

To overcome the challenges of poor bioavailability due to extensive first-pass metabolism, various novel drug delivery systems for labetalol hydrochloride have been developed and evaluated through in vitro drug release and dissolution studies. These formulations aim to enhance drug absorption and improve patient compliance.

Fast Dissolving Tablets (FDTs): The goal of FDTs is to disintegrate or dissolve rapidly in the mouth without the need for water. wisdomlib.orgjddtonline.info Dissolution studies for labetalol FDTs are typically performed using a USP dissolution apparatus (paddle method) in a pH 6.8 buffer. wisdomlib.org Research has explored the use of various superdisintegrants like sodium starch glycolate, crospovidone, and croscarmellose sodium to achieve rapid disintegration and drug release, with some formulations showing more than 80% drug release within 5 minutes. wisdomlib.orgresearchgate.net Sublimation techniques have also been employed to create porous tablets that disintegrate quickly. ajptonline.comajptonline.com

Oral Fast Dissolving Films: These are thin films that dissolve in the oral cavity. Studies on labetalol films often use the solvent casting method with water-soluble polymers like HPMC. rjpponline.org Evaluation includes measuring drug content and in vitro dissolution in simulated saliva (pH 6.7). rjpponline.org One study found that a formulation with HPMC E5 achieved approximately 99.2% drug release in 9 minutes. rjpponline.org

Microballoons: While less commonly cited for labetalol specifically, microballoons are a gastro-retentive drug delivery system designed to prolong the residence time of the drug in the stomach, which could potentially enhance the absorption of drugs like labetalol that are absorbed in the upper gastrointestinal tract. Dissolution studies for such systems would be critical to ensure controlled and sustained release.

Mucoadhesive formulations are designed to adhere to the mucosal tissues, such as the buccal mucosa (inner cheek), to provide a prolonged and controlled release of the drug, bypassing first-pass metabolism. ekb.eg

Mucoadhesive Properties: The mucoadhesive strength of labetalol buccal tablets is a key parameter. It is often evaluated by measuring the force required to detach the tablet from a mucosal surface, such as a chicken pouch membrane. ekb.eg The type and concentration of polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), carbopol-934, and sodium alginate significantly influence mucoadhesive properties. ekb.egresearchgate.net

Permeation Studies: Ex vivo permeation studies are conducted to assess the ability of labetalol to pass through the buccal mucosa. These studies often use porcine buccal mucosa as a model due to its similarity to human tissue. nih.gov The apparent permeability coefficient (kp) is a key parameter determined in these studies. nih.gov Research has shown a positive correlation between the permeability coefficient and the partition coefficient of beta-blockers. nih.gov Formulations containing sodium alginate have demonstrated higher release and permeation rates compared to those with carbopol. ekb.eg

Formulation ComponentEffect on MucoadhesionEffect on Permeation/ReleaseCitation
Increasing HPMCIncreased mucoadhesion force and timeDelayed permeation and release rates ekb.eg
Sodium Alginate-Higher release and permeation rates (vs. Carbopol) ekb.eg
Carbopol-934-Lower release and permeation rates (vs. Sodium Alginate) ekb.eg

Drug Release and Dissolution Studies (e.g., Fast Dissolving Tablets, Films, Microballoons)

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the pharmacokinetic and pharmacodynamic profiles of labetalol hydrochloride in a complete biological system, bridging the gap between in vitro findings and potential human clinical outcomes.

Rodent models, particularly rats and mice, are commonly used for initial in vivo assessments of labetalol.

Pharmacokinetics: These studies examine the absorption, distribution, metabolism, and excretion (ADME) of labetalol. Following oral administration in rats, labetalol is well-absorbed. fda.gov However, similar to humans, it undergoes significant first-pass metabolism. fda.gov The oral LD50 in mice is 600 mg/kg, and in rats, it is greater than 2 g/kg. drugbank.comfda.gov The intravenous LD50 in both species is between 50-60 mg/kg. drugbank.comfda.gov Animal studies have also shown that only negligible amounts of labetalol cross the blood-brain barrier. fda.govwikipedia.org

Pharmacodynamics: These studies investigate the physiological effects of labetalol. In anesthetized dogs, low intravenous doses of labetalol preferentially block β-adrenergic responses, while higher doses are required to significantly block α-adrenergic responses. medchemexpress.com In various animal models of hypertension, labetalol effectively lowers blood pressure. nih.gov Unlike pure beta-blockers, it reduces peripheral vascular resistance. nih.gov Studies in neonatal rats have shown that chronic labetalol treatment can increase hypothalamic α1-receptor binding and noradrenaline metabolism. medchemexpress.com A recent study in mice with ethinylestradiol-induced cholestasis found that labetalol administration aggravated the increase in bile acid plasma concentrations. frontiersin.org

Animal ModelStudy TypeKey FindingCitation
MicePharmacokinetics (LD50)Oral LD50: 600 mg/kg; IV LD50: 50-60 mg/kg drugbank.comfda.gov
RatsPharmacokinetics (LD50)Oral LD50: >2 g/kg; IV LD50: 50-60 mg/kg drugbank.comfda.gov
RatsPharmacodynamicsChronic treatment in neonates increased hypothalamic α1-receptor binding. medchemexpress.com
DogsPharmacodynamicsLow IV doses preferentially block β-receptors; higher doses block α-receptors. medchemexpress.com
MicePharmacodynamicsAggravated bile acid increase in a cholestasis model. frontiersin.org

Teratogenicity Studies in Animal Models

Teratogenicity studies are crucial for assessing the potential of a drug to cause fetal malformations. For Labetalol Hydrochloride, these studies have been conducted in rats and rabbits.

Oral administration of labetalol to pregnant rats and rabbits during the period of organogenesis at doses up to approximately six and four times the maximum recommended human dose (MRHD), respectively, did not show any reproducible evidence of fetal malformations. fda.govfda.govnih.govnih.govdroracle.aimedscape.com However, an increased incidence of fetal resorptions was observed in both species at doses approximating the MRHD. fda.govfda.govnih.govnih.govdroracle.ai In a study where pregnant Wistar rats were given labetalol hydrochloride by gavage throughout pregnancy, no congenital malformations were seen, but fetal growth was retarded at doses of 250 and 300 mg/kg. hres.ca

A teratology study in rabbits using intravenous doses up to 1.7 times the MRHD also revealed no evidence of drug-related harm to the fetus. fda.govfda.govnih.gov Another study involving mated female New Zealand white rabbits administered labetalol hydrochloride by gavage found no apparent drug-related effects on the course of pregnancy or fetal development at doses up to 200 mg/kg/day. hres.ca It is important to note that while animal studies provide valuable data, they cannot definitively establish the absence of risk during human pregnancy. fda.gov

Table 1: Summary of Teratogenicity Studies of Labetalol Hydrochloride in Animal Models

Animal Model Route of Administration Dosage Findings
Rats Oral Up to ~6 times MRHD No fetal malformations; increased fetal resorptions at ~MRHD. fda.govnih.govnih.govdroracle.ai
Rabbits Oral Up to ~4 times MRHD No fetal malformations; increased fetal resorptions at ~MRHD. fda.govnih.govnih.govdroracle.ai
Rabbits Intravenous Up to 1.7 times MRHD No evidence of drug-related harm to the fetus. fda.govnih.gov
Wistar Rats Gavage 250 and 300 mg/kg/day Retardation of fetal growth. hres.ca
New Zealand White Rabbits Gavage Up to 200 mg/kg/day No apparent drug-related effects on pregnancy or fetal development. hres.ca

Bioavailability Studies in Animal Models (e.g., Rabbits for Mucoadhesive Tablets)

Labetalol Hydrochloride undergoes significant first-pass metabolism after oral administration, leading to low bioavailability of about 25%. To enhance its systemic availability, novel drug delivery systems like mucoadhesive buccal tablets have been investigated in animal models.

In a study using New Zealand rabbits, the bioavailability of labetalol hydrochloride from mucoadhesive buccal tablets was compared to that from conventional oral tablets. ekb.egresearchgate.net Two formulations, F1 (containing Carbopol-934) and F6 (containing sodium alginate), were selected for the in-vivo study. researchgate.net The relative bioavailability of labetalol hydrochloride from the mucoadhesive buccal tablets F1 and F6 was found to be 2.76 and 1.60 times higher, respectively, compared to the oral commercial tablets. ekb.eg This indicates that the buccal route can successfully improve the systemic bioavailability of labetalol hydrochloride in rabbits by avoiding the first-pass effect.

Table 2: Pharmacokinetic Parameters of Labetalol Hydrochloride in Rabbits

Formulation Cmax (µg/mL) Tmax (h) AUC (0-6h) (µg.h/mL) Relative Bioavailability
Oral Commercial Tablet 0.85 ± 0.12 2 3.24 ± 0.45 1.00
Mucoadhesive Tablet F1 1.98 ± 0.28 3 8.94 ± 1.25 2.76
Mucoadhesive Tablet F6 1.25 ± 0.18 3 5.18 ± 0.72 1.60

Data derived from a comparative bioavailability study in New Zealand rabbits. researchgate.net

Intestinal Permeability Studies (e.g., Mouse and Rat SPIP models)

The in situ single-pass intestinal perfusion (SPIP) model in rats and mice is a valuable tool for determining the intestinal permeability of drugs. Studies have utilized this model to investigate the permeability of labetalol.

The effective permeability (Peff) of labetalol was compared to metoprolol (B1676517), a reference standard for Biopharmaceutics Classification System (BCS) permeability. nih.govresearchgate.netresearchgate.net In both rat and mouse SPIP models, labetalol demonstrated high permeability, comparable to metoprolol. nih.govresearchgate.net No significant difference was found between the Peff of metoprolol and labetalol in the jejunum and ileum of the rat, and in the jejunum of the mouse. nih.govresearchgate.netacs.org

Interestingly, the permeability of labetalol and metoprolol was found to be approximately two times greater in the ileum than in the jejunum of rats, suggesting site-dependent absorption. nih.gov Furthermore, the jejunal Peff values for both compounds were higher in mice compared to rats, indicating the mouse perfusion model may be a suitable surrogate for predicting human intestinal absorption. nih.gov Labetalol's permeability was also found to be concentration-dependent. researchgate.net

Table 3: Effective Permeability (Peff) of Labetalol and Metoprolol in Rat and Mouse Intestine

Compound Intestinal Segment Animal Model Peff (x 10⁻⁴ cm/s)
Labetalol Jejunum Rat 0.38 ± 0.06
Metoprolol Jejunum Rat 0.33 ± 0.11
Labetalol Ileum Rat 0.64 ± 0.30
Metoprolol Ileum Rat 0.57 ± 0.17
Labetalol Jejunum Mouse 0.59 ± 0.13
Metoprolol Jejunum Mouse 0.55 ± 0.05

Data from in situ single-pass intestinal perfusion (SPIP) studies. researchgate.net

Advanced Analytical Chemistry Techniques

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Labetalol Hydrochloride and for identifying and quantifying its impurities in pharmaceutical formulations. scispace.comafjbs.com Several HPLC methods have been developed and validated for this purpose.

A common approach involves using a reversed-phase column, such as a C18 or C8 column. scispace.comukaazpublications.com For instance, one method utilized a Zorbax Eclipse Plus C-18 column with a mobile phase consisting of a gradient of 0.1% trifluoroacetic acid in water and a mixture of acetonitrile (B52724) and methanol. scispace.comresearchgate.net Detection is typically carried out using a UV detector at a wavelength of around 230 nm. scispace.comafjbs.com These methods are designed to separate the main active drug from any potential impurities and degradation products within a reasonable run time. scispace.comresearchgate.net

Stability-Indicating RP-HPLC Method Development and Validation

A critical aspect of pharmaceutical analysis is the development of stability-indicating methods. These methods are validated to demonstrate that they can accurately measure the drug substance in the presence of its degradation products, which may form under various stress conditions such as exposure to acid, base, heat, and light. ukaazpublications.comwisdomlib.org

For Labetalol Hydrochloride, stability-indicating RP-HPLC methods have been successfully developed and validated according to ICH guidelines. ukaazpublications.comresearchgate.net These methods have been shown to be linear, accurate, precise, and robust. afjbs.comukaazpublications.com For example, one validated method demonstrated linearity over a range of LOQ to 120% for all known and unknown impurities, with a correlation coefficient greater than 0.99. scispace.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for a known impurity were found to be 0.3593 and 0.7187 µg/mL, respectively. scispace.comukaazpublications.com The recovery values for this impurity were within the range of 95.5% to 105.2%. scispace.comukaazpublications.com

Table 4: Validation Parameters of a Stability-Indicating RP-HPLC Method for Labetalol Hydrochloride

Parameter Result
Linearity Range LOQ to 120% of impurity concentration
Correlation Coefficient (r²) > 0.99
LOD of known impurity 0.3593 µg/mL
LOQ of known impurity 0.7187 µg/mL
Recovery of known impurity 95.5% - 105.2%
Precision (%RSD) < 5%

Data from a validated stability-indicating RP-HPLC method. scispace.comukaazpublications.comresearchgate.net

HPLC with Fluorescence Detection for Plasma Concentration Determination

For the determination of labetalol concentrations in biological matrices like plasma, which often contain very low levels of the drug, a highly sensitive detection method is required. HPLC coupled with fluorescence detection provides the necessary sensitivity and specificity. nih.gov

This method typically involves reversed-phase HPLC, and the native fluorescence of the labetalol molecule is utilized for detection. nih.govnih.gov An assay has been described that uses 1 ml of plasma and can detect labetalol concentrations as low as 8 ng/ml. nih.gov The method demonstrated good precision, with a coefficient of variation of 5.5% over a typical calibration range. nih.gov It has been successfully applied to pharmacokinetic studies of labetalol following both intravenous and oral administration. nih.gov The method is also specific, with no interference observed from various drugs that might be co-administered with labetalol. nih.gov Other spectrofluorimetric methods have also been developed, with one reporting a detection limit of 1.40 ng/mL. jfda-online.com

Spectrophotometric Methods for Determination in Formulations and Biological Fluids

Spectrophotometry represents a versatile and widely employed analytical tool for the quantification of labetalol hydrochloride in both pharmaceutical preparations and biological samples. These methods are predicated on the principle that the analyte, either in its native state or after a chemical reaction, absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample. Various spectrophotometric techniques have been developed to enhance sensitivity, selectivity, and applicability for labetalol hydrochloride analysis.

Native Fluorescence Measurement

Labetalol hydrochloride possesses intrinsic fluorescence, a property that can be harnessed for its direct quantification. This method involves exciting the drug molecule at a specific wavelength and measuring the emitted fluorescence at a longer wavelength. A spectrofluorimetric method has been developed for the determination of labetalol based on its native fluorescence. nih.govnih.govscienceopen.com The procedure involves measuring the fluorescence intensity at an emission wavelength of 432 nm after excitation at 312 nm. nih.govnih.govscienceopen.com This technique offers a simple and sensitive approach for the analysis of labetalol in pharmaceutical formulations and human urine. nih.govnih.gov The linear range for this method has been reported as 1.25-30 µg/ml, with a detection limit of 0.24 µg/ml. nih.govscienceopen.com

Ternary Complex Formation with Metal Ions and Dyes

To enhance the sensitivity and selectivity of spectrophotometric analysis, labetalol hydrochloride can be derivatized to form a ternary complex with a metal ion and a dye. nih.govnih.gov This method is based on the formation of a fluorescent complex between labetalol, a metal ion like zinc (II), and a dye such as eosin (B541160). nih.govnih.govresearchgate.net The resulting ternary complex can be extracted into an organic solvent, like chloroform, and its fluorescence intensity is measured. nih.govresearchgate.net

The mechanism involves the formation of a coordinate bond between the metal ion and the labetalol molecule, which then interacts with the dye to form a stable, fluorescent ternary complex. innovareacademics.in The formation of such complexes often leads to higher molar absorptivity, thereby increasing the sensitivity of the method. innovareacademics.in For labetalol, a method has been described where the ternary complex with zinc (II) and eosin is measured at an emission wavelength of 452 nm after excitation at 317 nm. nih.govnih.govresearchgate.net This spectrofluorimetric method has a linear range of 0.5-4 µg/ml and a detection limit of 0.08 µg/ml. nih.govscienceopen.com The optimal conditions for this reaction include using specific concentrations of zinc (II) sulfate (B86663) and eosin. nih.gov

Table 1: Comparison of Spectrofluorimetric Methods for Labetalol Hydrochloride Determination

Parameter Method A (Native Fluorescence) Method B (Ternary Complex)
Principle Measurement of intrinsic fluorescence Formation of a fluorescent ternary complex with Zn(II) and eosin
Excitation Wavelength 312 nm 317 nm
Emission Wavelength 432 nm 452 nm
Linear Range 1.25-30 µg/ml 0.5-4 µg/ml
Detection Limit 0.24 µg/ml 0.08 µg/ml
Application Pharmaceutical preparations, Human urine Pharmaceutical preparations, Human urine

Data sourced from references nih.govscienceopen.com.

Azo Compound Formation for Spectrophotometric Analysis

Another spectrophotometric method for the determination of labetalol hydrochloride involves the formation of a colored azo compound. researchgate.net This method is based on the coupling reaction of the phenolate (B1203915) ion of labetalol with a diazonium ion, such as the one derived from 4-aminobenzenesulfonic acid, in an alkaline medium. researchgate.net The resulting azo compound exhibits a distinct color and can be quantified by measuring its absorbance at a specific wavelength. researchgate.net

For labetalol, a validated method has been established where the formed azo compound has a maximum absorbance at 395 nm. researchgate.net The color of the product is stable for up to 2 hours, and the method follows Beer's law over a concentration range of 0.8–17.6 μg/mL. researchgate.net This technique has demonstrated good precision and accuracy for the determination of labetalol hydrochloride in commercial dosage forms. researchgate.net

Table 2: Characteristics of the Azo Compound Formation Method

Parameter Value
Principle Azo coupling reaction with 4-aminobenzenesulfonic acid
Wavelength of Maximum Absorbance (λmax) 395 nm
Linear Range 0.8–17.6 µg/mL
Molar Absorptivity 2.874 × 10⁴ L mol⁻¹ cm⁻¹
Limit of Detection 0.08 µg/mL
Limit of Quantitation 0.23 µg/mL

Data sourced from reference researchgate.net.

Thin Layer Chromatography (TLC)-Densitometric Methods

Thin Layer Chromatography (TLC) coupled with densitometry offers a simple, rapid, and cost-effective method for the quantitative analysis of labetalol hydrochloride in pharmaceutical tablets. akjournals.comakjournals.com This technique involves spotting the sample on a TLC plate, developing the chromatogram with a suitable mobile phase to separate the components, and then quantifying the separated analyte by scanning the plate with a densitometer at a specific wavelength. akjournals.comakjournals.com

A validated TLC-densitometric method for labetalol hydrochloride has been developed using silica (B1680970) gel 60 F254 TLC plates and a mobile phase consisting of ethyl acetate, methanol, and ammonia (B1221849) (8:2:0.2, v/v/v). akjournals.comakjournals.comresearchgate.net The densitometric scanning is performed at 309 nm. akjournals.comukaazpublications.com The RF value for labetalol hydrochloride in this system is approximately 0.69. akjournals.comakjournals.com The method has been validated over a calibration range of 400–2400 ng per band and has shown good accuracy and precision, making it suitable for routine quality control analysis of labetalol hydrochloride in tablets. akjournals.comakjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules, including drug metabolites. acs.orgnih.gov In the context of labetalol hydrochloride, ¹H NMR has been instrumental in characterizing its metabolites. acs.orgnih.gov

One study focused on the metabolic activation of labetalol hydrochloride and identified a glutathione (B108866) (GSH) conjugate. acs.orgnih.gov The structure of this chemically synthesized GSH conjugate was confirmed using ¹H NMR, providing crucial information about the site of metabolic modification on the labetalol molecule. acs.orgnih.gov This application of NMR is vital for understanding the biotransformation pathways of labetalol and identifying potentially reactive metabolites. acs.org

Mass Spectrometry (e.g., Q-TOF) for Metabolite Identification

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS) techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, is an indispensable tool for the identification and characterization of drug metabolites. acs.orgnih.govrsc.org The high mass accuracy and resolution of Q-TOF MS allow for the precise determination of the elemental composition of metabolites, facilitating their identification. researchgate.net

In the investigation of labetalol metabolism, Q-TOF MS was used in conjunction with ¹H NMR to characterize a glutathione (GSH) conjugate of the drug found in rat and human hepatocytes. acs.orgnih.gov The high-resolution mass spectrum provided the accurate mass of the metabolite, which, combined with the structural information from NMR, enabled its definitive identification. acs.org This approach is critical for comprehensive metabolite profiling and understanding the metabolic fate of labetalol hydrochloride in biological systems. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Drug-Excipient Compatibility

Fourier Transform Infrared (FTIR) spectroscopy is a critical analytical tool used to predict and investigate potential physicochemical interactions between Labetalol hydrochloride and the excipients used in its various dosage forms. ijapbc.com This non-destructive technique analyzes the infrared absorption spectra of the pure drug, individual excipients, and their physical mixtures. jpsbr.orgwjpmr.com The principle lies in comparing the characteristic absorption peaks of pure Labetalol hydrochloride with those observed in the spectrum of the drug-excipient mixture. ijapbc.comekb.eg

The absence of significant shifts, disappearance of characteristic drug peaks, or the appearance of new peaks in the mixture's spectrum indicates the absence of chemical interactions, confirming compatibility. ekb.egijpsr.com For instance, studies on mucoadhesive buccal tablets confirmed no chemical incompatibilities between Labetalol hydrochloride and polymer combinations like Carbopol-934/Hydroxypropyl methylcellulose (HPMC) and sodium alginate/HPMC. ekb.eg The characteristic peaks of Labetalol hydrochloride, such as those for OH-stretching, NH-stretching, aromatic C-H, aliphatic C-H, and C=O stretching, were observed to persist in the mixtures. ekb.eg Similarly, FTIR studies for fast-dissolving tablets and controlled-release matrix tablets have shown that the drug is compatible with various excipients, a crucial step before formulation development. asianjpr.comajptonline.com

FTIR Analysis for Labetalol HCl Compatibility
Technique Fourier Transform Infrared (FTIR) Spectroscopy
Purpose To detect potential physicochemical interactions between Labetalol HCl and excipients. ijapbc.com
Methodology The IR spectrum of the pure drug is compared with the spectrum of a physical mixture of the drug and excipients. ijapbc.com The sample is typically prepared as a potassium bromide (KBr) pellet and scanned over a wavenumber range (e.g., 4000 to 400 cm⁻¹). ijapbc.comekb.eg
Interpretation Compatibility is confirmed if the characteristic peaks of Labetalol HCl remain unchanged in the mixture's spectrum. ekb.egijpsr.com
Excipients Studied HPMC, Carbopol-934, Sodium Alginate, Guar Gum, Ethyl Cellulose (B213188), various superdisintegrants. ijapbc.comekb.egijpsr.comasianjpr.com

Differential Scanning Calorimetry (DSC) for Drug-Excipient Compatibility

Differential Scanning Calorimetry (DSC) is another vital thermo-analytical technique employed to assess the compatibility of Labetalol hydrochloride with pharmaceutical excipients. jpsbr.orgijpsr.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method can detect changes in the physical state of the drug, such as melting, which can be altered by drug-excipient interactions. ajptonline.comjddtonline.info

In compatibility studies, the DSC thermogram of pure Labetalol hydrochloride is compared with that of its physical mixture with excipients. ajptonline.com Pure Labetalol hydrochloride exhibits a characteristic sharp endothermic peak corresponding to its melting point. Research has reported this peak at temperatures such as 189.72°C and 206.5°C. ekb.egajptonline.com The persistence of the drug's melting endotherm in the thermogram of the physical mixture, even with a slight shift, generally signifies that there are no significant interactions and that the drug remains in its crystalline state. ekb.egajptonline.comjddtonline.info For example, a study showed the melting point peak of Labetalol hydrochloride persisted when mixed with HPMC and Carbopol (at 186.75°C) and with HPMC and sodium alginate (at 188.78°C), confirming compatibility. ekb.eg These findings from DSC analysis are crucial for selecting appropriate excipients that will not compromise the stability of the drug. ijpsr.comajptonline.com

DSC Analysis for Labetalol HCl Compatibility
Technique Differential Scanning Calorimetry (DSC)
Purpose To evaluate the thermal behavior and potential interactions between Labetalol HCl and excipients. jpsbr.org
Methodology A sample of the pure drug or drug-excipient mixture is heated at a constant rate, and the heat flow is measured against a reference. researchgate.net
Interpretation The presence of the characteristic melting endotherm of Labetalol HCl in the mixture indicates compatibility. ekb.egajptonline.com A minor shift in the peak temperature can occur due to the mixing with excipients, which lowers the purity of the components. ajptonline.comjddtonline.info
Reported Melting Point A characteristic endothermic peak has been observed at approximately 189.72°C, 158°C, or 206.5°C in various studies. ekb.egajptonline.comjddtonline.info

Formulation Development and Advanced Drug Delivery Systems

Fast Dissolving Tablets (e.g., Sublimation Method, Direct Compression)

Fast Dissolving Tablets (FDTs) of Labetalol hydrochloride are designed to disintegrate or dissolve rapidly in the oral cavity without the need for water. ajptonline.comijpsr.com This approach is intended to improve therapeutic efficacy and patient compliance, particularly for patients who have difficulty swallowing conventional tablets. ajptonline.comijpsr.com

Two common manufacturing techniques for Labetalol hydrochloride FDTs are direct compression and the sublimation method.

Direct Compression: This is a popular method due to its simplicity and cost-effectiveness. aegaeum.com It involves mixing the drug with excipients, including superdisintegrants, and compressing the mixture directly into tablets. aegaeum.comwisdomlib.org Superdisintegrants like Crospovidone, Sodium Starch Glycolate, and natural polymers such as fenugreek seed mucilage or Plantago ovata are used to achieve rapid disintegration. aegaeum.comwisdomlib.orgresearchgate.net

Sublimation Method: This technique is used to create tablets with high porosity, which facilitates rapid disintegration. ajptonline.comresearchgate.net A volatile solid, or subliming agent (e.g., ammonium (B1175870) bicarbonate, camphor), is included in the formulation along with the drug and other excipients. ajptonline.com After compression, the tablets are dried in an oven, causing the volatile agent to sublime, leaving behind a porous network structure that allows for quick ingress of saliva and rapid tablet breakup. ajptonline.comresearchgate.net One study found that a formulation containing Crospovidone as a superdisintegrant and ammonium bicarbonate as a subliming agent was an optimized combination. ajptonline.com

Fast Dissolving Tablet (FDT) Formulation Methods for Labetalol HCl
Method Description
Direct Compression Involves directly compressing a powder blend of Labetalol HCl, superdisintegrants (e.g., Crospovidone, Sodium Starch Glycolate), and other excipients. aegaeum.comwisdomlib.org
Sublimation A volatile substance (e.g., camphor, ammonium bicarbonate) is added to the tablet formulation. After compression, this agent is removed by sublimation, creating a highly porous structure for rapid disintegration. ajptonline.comresearchgate.net

Oral Fast Dissolving Films (e.g., Solvent Casting Method)

Oral Fast Dissolving Films (OFDFs) represent an alternative advanced dosage form for Labetalol hydrochloride, designed to overcome extensive first-pass metabolism by allowing for pre-gastric absorption. pharmaexcipients.comijpsnonline.com These films are placed on the tongue, where they rapidly dissolve and release the drug. rjpponline.org

The most common technique for preparing these films is the solvent casting method . pharmaexcipients.comrjpponline.org This process involves:

Dissolving film-forming polymers, the drug, and other excipients in a suitable solvent to form a homogenous solution or dispersion.

Casting the resulting solution onto a flat surface or into a petri dish.

Evaporating the solvent, typically in a controlled environment like an oven, which leaves behind a thin film.

Key components in the formulation of Labetalol hydrochloride OFDFs include water-soluble, film-forming polymers such as various grades of Hydroxypropyl Methylcellulose (HPMC E5, E15, E50) or Polyvinyl Alcohol (PVA). pharmaexcipients.comrjpponline.org A plasticizer, such as Propylene Glycol, is also incorporated to improve the flexibility and mechanical properties of the film. pharmaexcipients.comrjpponline.org Studies have shown that films can be formulated to achieve high drug content uniformity and release the majority of the drug within minutes. rjpponline.org

Oral Fast Dissolving Film (OFDF) Formulation for Labetalol HCl
Preparation Technique Solvent Casting Method pharmaexcipients.comrjpponline.org
Film-Forming Polymers Hydroxypropyl Methylcellulose (HPMC K 4M, E5, E15, E50), Polyvinyl Alcohol (PVA) pharmaexcipients.comrjpponline.org
Plasticizer Propylene Glycol pharmaexcipients.comrjpponline.org
Objective To develop a rapidly dissolving oral film to potentially improve bioavailability by bypassing extensive hepatic first-pass metabolism. pharmaexcipients.comijpsnonline.com

Controlled Release Matrix Tablets

Controlled-release matrix tablets of Labetalol hydrochloride are developed to maintain therapeutic drug concentrations over an extended period, reduce dosing frequency, and improve patient compliance. asianjpr.comijoer.com These formulations are designed to release the drug at a predetermined rate for up to 12 or even 22 hours. asianjpr.comijrpr.com

The matrix system is the most common approach, where the drug is uniformly dispersed within a polymer matrix that controls the rate of drug release. The tablets are often prepared using wet granulation or direct compression methods. ijoer.comijrpr.com The release mechanism is typically a combination of diffusion and polymer erosion. wisdomlib.org A variety of polymers have been investigated to control the release of Labetalol hydrochloride:

Hydrophilic Polymers: High-molecular-weight Poly(ethylene oxides) (Polyox WSR 301, Polyox WSR 303) and various grades of Hydroxypropyl Methylcellulose (HPMC K15, HPMC K100M) swell upon contact with water to form a gel layer that retards drug release. asianjpr.comijoer.comwisdomlib.org

Hydrophobic Polymers: Materials like certain Polymethacrylates (Eudragit RSPO) and Ethyl Cellulose are used to create an insoluble matrix that controls drug release primarily through diffusion via a network of pores. asianjpr.comijrpr.com

Natural Gums: Natural polymers such as Xanthan Gum, Guar Gum, and Sodium Alginate have also been successfully used as release-retarding agents. asianjpr.comwisdomlib.org

Research indicates that the type and concentration of the polymer significantly influence the drug release profile, with higher molecular weight polymers generally providing more prolonged release. asianjpr.comijoer.com

Polymers Used in Labetalol HCl Controlled-Release Matrix Tablets
Polymer Type Examples
Synthetic Hydrophilic Poly(ethylene oxides) (Polyox WSR 301, Polyox WSR 303), Hydroxypropyl methyl cellulose (HPMC) asianjpr.com
Synthetic Hydrophobic Polymethacrylates (Eudragit RSPO), Ethyl Cellulose asianjpr.comijrpr.com
Natural Gums Xanthan Gum, Guar Gum, Karaya Gum, Sodium Alginate asianjpr.com

Mucoadhesive Buccal Tablets

Mucoadhesive buccal tablets of Labetalol hydrochloride are an advanced drug delivery system designed to enhance systemic bioavailability by avoiding the significant first-pass metabolism that occurs after oral administration. ijapbc.comekb.eg These tablets are formulated to adhere to the buccal mucosa (the lining of the cheek), allowing the drug to be absorbed directly into the systemic circulation through the jugular vein. ekb.eg

These tablets are typically prepared by the direct compression method. ijapbc.comekb.eg The key to their function lies in the use of mucoadhesive polymers, which provide the necessary adhesion to the mucosal surface. Studies have investigated various polymers and their combinations to optimize adhesion and drug release properties. Commonly used polymers include:

Carbopol-934

Hydroxypropyl methylcellulose (HPMC)

Sodium Alginate

Guar Gum ijapbc.com

Research has shown that the type and proportion of these polymers directly affect the tablet's properties. ekb.egekb.eg For instance, increasing the amount of HPMC can lead to greater swelling and stronger mucoadhesion but may also slow the drug's release and permeation rate. ekb.egekb.eg Formulations containing sodium alginate have demonstrated higher release and permeation rates compared to those with Carbopol. ekb.egekb.eg Bi-layer tablets are also developed, featuring a drug-containing mucoadhesive layer and an impermeable backing layer (using materials like Ethyl Cellulose) to ensure unidirectional drug release towards the mucosa. ijapbc.com

Gastroretentive Floating Microballoons

Gastroretentive drug delivery systems are designed to prolong the residence time of a dosage form in the stomach, which can enhance the bioavailability of drugs with a narrow absorption window, like labetalol hydrochloride. rjptonline.orgrjptonline.org Labetalol HCl's solubility decreases as pH increases, making the stomach an ideal site for absorption. ijpsr.com Floating hollow microspheres, also known as microballoons, are a multiple-unit floating system that can remain buoyant on gastric fluids for an extended period. ijpsr.comeijppr.com This is achieved by entrapping air within a spherical polymer shell, giving the microballoons a bulk density lower than that of gastric contents. rjptonline.orgeijppr.com

Research into labetalol hydrochloride microballoons has focused on the emulsion solvent diffusion method for preparation. eijppr.com In this technique, a solution of the drug and polymers (such as HPMC K4M, ethylcellulose, and sodium alginate) in a mixture of volatile solvents like dichloromethane (B109758) and ethanol (B145695) is emulsified in an aqueous phase. ijpsr.comeijppr.comijpsr.com The subsequent evaporation of the volatile solvent leads to the formation of a hollow cavity within the microsphere, which provides buoyancy. eijppr.com

Studies have shown that these floating hollow microspheres are spherical with a porous surface, which aids in the diffusion of the drug. ijpsr.com Key evaluation parameters include particle size, buoyancy percentage, drug entrapment efficiency, and in-vitro drug release. Research has demonstrated that labetalol HCl can be successfully incorporated into these systems, providing a sustained release profile for up to 12 hours. ijpsr.comijpsr.com The buoyancy of these microspheres has been reported to be over 70% for a 12-hour period. ijpsr.com The drug release kinetics from these formulations often follow a non-Fickian diffusion model, indicating that the release is controlled by a combination of drug diffusion and polymer swelling. ijpsr.comijpsr.com

Table 1: Research Findings on Labetalol HCl Floating Hollow Microspheres

Formulation/Parameter Polymer(s) Used Key Findings Reference(s)
Preparation Method HPMC K4M, Ethylcellulose, Sodium Alginate The solvent evaporation method was effective for creating hollow microspheres. ijpsr.comijpsr.com
Particle Size HPMC K4M, Ethylcellulose, Sodium Alginate Mean particle size ranged from 74.36 ± 1.02 µm to 102.0 ± 2.87 µm. ijpsr.comijpsr.com
Drug Entrapment Efficiency HPMC K4M, Ethylcellulose, Sodium Alginate Ranged from 74.23 ± 2.12% to 80.82 ± 2.23%. ijpsr.comijpsr.com
Buoyancy Percentage HPMC K4M, Ethylcellulose, Sodium Alginate Buoyancy was consistently above 70% for up to 12 hours. ijpsr.com
In-Vitro Drug Release HPMC K4M, Ethylcellulose, Sodium Alginate Sustained release was achieved for up to 12 hours. ijpsr.comijpsr.com

| Release Kinetics | HPMC K4M, Ethylcellulose, Sodium Alginate | Followed a non-Fickian release model (diffusion and swelling). | ijpsr.comijpsr.com |

Transdermal Drug Delivery Systems

Transdermal drug delivery systems (TDDS) offer an alternative route for administering labetalol hydrochloride, which can bypass the extensive first-pass metabolism associated with its oral administration. asiapharmaceutics.infowjpmr.com Labetalol HCl has several characteristics that make it a suitable candidate for transdermal delivery, including a low molecular weight and favorable partition coefficient. nih.gov Research has explored various approaches to facilitate its permeation through the skin barrier.

One area of investigation involves the use of chemical penetration enhancers. Studies have shown that the permeability of labetalol HCl across rat skin is moderate but can be significantly increased with the use of enhancers. nih.govnih.gov Dimethyl sulfoxide (B87167) (DMSO) has been identified as a particularly effective enhancer, with a 10% v/v concentration yielding a notable increase in the drug's permeability coefficient. nih.govnih.gov Other enhancers investigated include turpentine (B1165885) oil, menthol, and pine oil. nih.gov

Advanced TDDS designs have also been developed. Matrix-type transdermal patches, prepared using the film casting or solvent evaporation technique, have been formulated with various polymer combinations, such as Hydroxypropyl Methylcellulose (HPMC), Carbopol 934, and Eudragit polymers. asiapharmaceutics.infonih.gov These patches are designed to provide sustained release of the drug over extended periods, up to 48 hours. nih.gov

More novel approaches include the development of nanoparticle-loaded dissolvable microneedle patches. researchgate.net In this system, labetalol-loaded nanoparticles are incorporated into dissolvable microneedles made from polymers like HPMC and Carbopol. researchgate.net The microneedles painlessly penetrate the stratum corneum, the skin's outer layer, and then dissolve to release the drug-loaded nanoparticles, ensuring controlled and sustained release. researchgate.net This method has achieved a drug loading efficiency of over 95% and a sustained in-vitro release of approximately 89% over 24 hours. researchgate.net Another innovative design combines hydrogel-forming microarray patches with a powder-based reservoir, which has been shown to effectively deliver labetalol HCl across neonatal porcine skin. pharmaexcipients.com

Table 2: Research Findings on Labetalol HCl Transdermal Delivery Systems

Delivery System Type Polymers/Enhancers Key Findings Reference(s)
Permeation Study Dimethyl sulfoxide (DMSO), Turpentine oil, Menthol 10% DMSO was the most effective penetration enhancer, increasing the permeability coefficient. nih.govnih.gov
Matrix Patch (X-1) Eudragit RL100:Eudragit RS 100 (7.5:4.5), DMSO Maximum drug release of 90.26% in 48 hours; Permeability coefficient (Kp) = 0.221x10⁻² cm hr⁻¹. nih.gov
Matrix Patch (F4) HPMC, Methyl Cellulose, PVP (2:1 ratio) Identified as most suitable for controlled release, releasing 96.20% of the drug in 24 hours. wjpmr.comresearchgate.net
Nanoparticle-Loaded Dissolvable Microneedles HPMC, Carbopol Achieved drug loading efficiency of 95.25 ± 1.68% and sustained in-vitro release of 89.27 ± 2.34% over 24 hours. researchgate.net

| Hydrogel-Forming Microarray Patch | Poly(vinyl alcohol), Poly(vinyl pyrrolidone), Citric acid | Delivered approximately 9 mg of labetalol HCl in 24 hours. | pharmaexcipients.com |

Liquisolid Tablets for Solubility Enhancement

The liquisolid technique is a modern approach used to enhance the dissolution rate of poorly water-soluble drugs like labetalol hydrochloride. ijpsr.comresearchgate.net The method involves converting a liquid formulation, such as a solution or suspension of the drug in a non-volatile solvent, into a dry, non-adherent, free-flowing, and compressible powder blend. rjpdft.com This is achieved by mixing the liquid medication with selected carrier and coating materials. rjpdft.com The enhanced dissolution is attributed to the increased surface area of the drug available for dissolution and improved wettability. researchgate.net

For labetalol hydrochloride, research has focused on developing liquisolid tablets using the direct compression method. ijpsr.comresearchgate.net In these studies, the drug is first dissolved in a non-volatile solvent like Propylene glycol. researchgate.net This liquid medication is then adsorbed onto a carrier material, such as Avicel PH102 or Fujicalin. ijpsr.comresearchgate.net A coating material, typically Aerosil 200 (a type of colloidal silica), is then added to cover the wet particles and render the mixture dry and free-flowing. researchgate.netrjpdft.com

Comparative studies have evaluated different carrier materials. Formulations using Avicel PH102 as the carrier have demonstrated excellent flowability and liquid retention potential. ijpsr.comresearchgate.net In-vitro dissolution studies confirmed a significantly enhanced drug release from the liquisolid tablets compared to conventional formulations. ijpsr.com One optimized formulation using Avicel PH102 as the carrier and Propylene glycol as the solvent achieved a drug release of 98.43%. ijpsr.comresearchgate.net Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) studies have shown no significant interaction between labetalol hydrochloride and the excipients used, confirming the compatibility and stability of the formulation. ijpsr.comrjpdft.com

Table 3: Research Findings on Labetalol HCl Liquisolid Tablets

Formulation ID Liquid Vehicle Carrier Material Coating Material Key Findings Reference(s)
F3 Propylene Glycol Avicel PH102 Aerosil 200 Considered the optimized formulation with 98.43% drug release. Showed excellent flowability and liquid retention. ijpsr.comresearchgate.net
F6 Propylene Glycol Fujicalin Aerosil 200 Showed 96.54% drug release. ijpsr.comresearchgate.net
General Method Propylene Glycol Avicel PH102, Fujicalin Aerosil 200 The direct compression method was successfully used to create stable liquisolid tablets with enhanced dissolution. ijpsr.comresearchgate.net

| Compatibility Study | N/A | N/A | N/A | FTIR and DSC studies confirmed no interaction between the drug and excipients. | ijpsr.comrjpdft.com |

Future Directions and Emerging Research Avenues for Labetalol Hydrochloride

Novel Therapeutic Targets and Indications

While primarily an antihypertensive agent, research is investigating the potential of labetalol (B1674207) for new therapeutic applications. nih.govclinicaltrials.eu Its unique dual alpha- and beta-adrenergic receptor blocking action provides a rationale for exploring its use in other conditions. fda.govnih.govdrugbank.com

Current research is exploring the use of labetalol in:

Acute Ischemic Stroke and Intracranial Hemorrhage: Labetalol is being investigated for blood pressure management in the acute phases of stroke and intracranial hemorrhage. nih.govmdpi.com

Preeclampsia Prevention: Studies are assessing labetalol's role in reducing the risk of preeclampsia, a serious pregnancy complication, particularly in high-risk populations such as obese patients. clinicaltrials.eu

Perioperative Hypertension: Labetalol is commonly used to manage high blood pressure before, during, and after surgery. nih.govccjm.org

Beyond these, the fundamental mechanism of action on adrenergic receptors opens up possibilities for investigating its utility in other sympathetically driven conditions. drugbank.compatsnap.com

Pharmacogenomics and Personalized Medicine Approaches

The field of pharmacogenomics is poised to revolutionize how labetalol is prescribed, aiming for more personalized treatment strategies. tandfonline.com Significant inter-individual variability in response to labetalol has been observed, which may be explained by genetic differences. mdpi.com

Key areas of research include:

CYP2D6 Gene Polymorphisms: Many beta-blockers, including labetalol, are metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govresearchgate.net Variations in the CYP2D6 gene can lead to differences in drug metabolism, affecting plasma concentrations and patient response. nih.govpharmgkb.org

CYP2C19's Influence: Studies have shown that the CYP2C19 genotype can significantly impact the pharmacokinetics of labetalol, particularly in specific populations. pharmgkb.org

Other Genetic Factors: Research is ongoing to identify other genetic markers that may predict a patient's response to labetalol, including genes related to adrenergic receptors. tandfonline.com For instance, polymorphisms in the gene for endothelial nitric oxide synthase (eNOS) have been linked to varied responses to other beta-blockers and could be relevant for labetalol. tandfonline.com

A deeper understanding of these genetic influences will enable clinicians to tailor labetalol therapy to an individual's genetic makeup, potentially improving efficacy and minimizing adverse effects. tandfonline.com

Advanced Drug Delivery Systems and Nanotechnology

To overcome some of the limitations of conventional oral administration, such as first-pass metabolism and the need for frequent dosing, researchers are developing advanced drug delivery systems for labetalol. wjpmr.com

Emerging technologies include:

Transdermal Patches: Matrix-type transdermal patches are being developed to provide controlled, sustained release of labetalol over extended periods (e.g., 24-48 hours). wjpmr.comnih.gov This approach aims to improve bioavailability by avoiding gastrointestinal and hepatic first-pass metabolism and enhance patient compliance. wjpmr.com

Nanoparticle-Loaded Microneedle Patches: This innovative system uses dissolvable microneedles to deliver labetalol-loaded nanoparticles through the outer layer of the skin. researchgate.net This method has shown promise for controlled and sustained drug release, potentially improving therapeutic outcomes. researchgate.net

Fast-Dissolving Films and Tablets: To cater to patients with difficulty swallowing, fast-dissolving oral formulations of labetalol are being investigated. rjpponline.orgresearchgate.net

Table: Research on Advanced Drug Delivery Systems for Labetalol

Delivery System Goal Key Findings
Transdermal Patches Improve bioavailability, provide controlled release, enhance patient compliance. wjpmr.com Formulations have been developed that can release the drug for up to 48 hours. nih.gov
Nanoparticle-Loaded Microneedle Patches Enhance skin penetration and provide sustained, controlled release. researchgate.net Demonstrated successful delivery into deeper skin layers with sustained release over 24 hours. researchgate.net
Fast-Dissolving Oral Formulations Improve convenience for patients with dysphagia. rjpponline.orgresearchgate.net Feasibility studies have been conducted using various polymers. researchgate.net
Nanoemulsions Enhance solubility and bioavailability. nih.gov Considered a promising approach for antihypertensive drugs with low aqueous solubility. nih.gov

| Liposomes | Targeted delivery, especially in pregnancy-related disorders. hksmp.com | Investigated as carriers to deliver drugs to specific sites like the placenta. hksmp.com |

Long-term Safety and Efficacy Studies in Diverse Patient Populations

While labetalol has a well-established safety profile, ongoing research is crucial to understand its long-term effects in various patient groups. nih.govmayoclinic.org

Future research will likely focus on:

Pregnancy and Postpartum: Labetalol is a first-line treatment for hypertension during pregnancy. mdpi.comnih.govviamedica.pl However, more research is needed to establish definitive long-term safety and efficacy data for both the mother and the developing fetus, as well as during the postpartum period. nih.govscientificarchives.comnih.gov Studies are underway to determine optimal dosing strategies during pregnancy, considering the physiological changes that can alter drug metabolism. mdpi.comnih.gov

Pediatric Population: There is a lack of comprehensive studies on the effects of labetalol in children. mayoclinic.org Further research is needed to establish its safety and efficacy in this population. mayoclinic.org

Racial and Ethnic Differences: Studies have suggested potential differences in response to antihypertensive treatments among different racial and ethnic groups. nih.gov For example, one study found labetalol to be particularly effective in White patients for peripartum severe hypertension. nih.gov More extensive research is needed to confirm these findings and guide therapy selection in a diverse patient population.

Elderly Patients: While studies have not shown specific problems limiting labetalol's use in the elderly, continued monitoring and research are important in this often-vulnerable population. ccjm.orgmayoclinic.org

A multicenter, open-label trial provided valuable long-term data, showing that labetalol, alone or with a diuretic, effectively controlled blood pressure for over a year in a cohort of 337 patients. nih.gov

Research into Stereoisomer Kinetics for Racemic Drugs

The (R,R)-isomer is primarily responsible for the beta-blocking activity. mdpi.comchapman.edu

The (S,R)-isomer is the most potent alpha-adrenoceptor blocker. mdpi.comchapman.edu

The (R,S) and (S,S) isomers have minimal activity. mdpi.com

Elucidation of Idiosyncratic Drug-Induced Liver Injury (DILI) Mechanisms

Although rare, labetalol has been associated with idiosyncratic drug-induced liver injury (DILI). nih.govnih.gov The exact mechanisms behind this adverse effect are not fully understood, but it is believed to be due to a metabolic idiosyncratic reaction. nih.govresearchgate.net

Key aspects of labetalol-induced DILI include:

Latency: The liver injury typically appears 4 to 16 weeks after starting therapy. nih.gov

Pattern: It usually presents as a hepatocellular injury, resembling acute hepatitis. nih.gov

Mechanism: The leading hypothesis is that reactive metabolites of labetalol, formed during its extensive metabolism in the liver, may play a role. nih.govmdpi.com These metabolites could potentially bind to cellular proteins, forming adducts that can trigger an immune response in susceptible individuals. researchgate.netamegroups.org

Future research will focus on identifying the specific metabolic pathways and reactive intermediates involved, as well as the genetic and immune factors that predispose a small number of patients to this serious side effect. researchgate.netmdpi.comamegroups.org Understanding these mechanisms is crucial for developing strategies to predict and prevent labetalol-induced DILI.

Table: Compound Names Mentioned

Compound Name
Labetalol hydrochloride
Atenolol
Hydralazine (B1673433)
Methyldopa (B1676449)
Nifedipine (B1678770)
Propranolol
Eplerenone
Aliskiren
Phentolamine
Isoproterenol
Nicardipine (B1678738)
Esmolol (B25661)
Enalapril
Pioglitazone
Misoprostol
Celecoxib
Edaravone
Flavanoid
Nicotinamide
Mononucleotide
Metoprolol (B1676517)
Carvedilol
Timolol
Acebutolol
Nadolol
Pindolol
Sotalol
Nebivolol
Atorvastatin
Pravastatin
Dofetilide
Folic Acid
Folate
Hydrocortisone
Insulin
Chitosan
Carbopol
Eudragit RL100
Eudragit RS 100
PVP K-30
PEG 400
Methanol
Acetone
Dimethyl sulfoxide (B87167)
Hydroxypropyl methylcellulose (B11928114)
Sodium starch glycolate
Guaifenesin
Almotriptan malate
Propylthiouracil
Nitrofurantoin

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for confirming the identity of labetalone hydrochloride?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify the molecular framework, including the phenylbutan-2-ylamino and benzamide groups. Mass spectrometry (MS) can confirm the molecular ion peak (m/z 362.85) and fragmentation pattern . High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 230 nm can differentiate this compound from related substances, such as labetalol hydrochloride, by retention time and peak resolution .

Q. How should researchers assess the purity of this compound in synthetic batches?

  • Methodological Answer : Purity analysis involves:

  • Chromatographic methods : Use reverse-phase HPLC with a mobile phase of methanol and monosodium phosphate (55:45 v/v) to quantify the main component and detect impurities. A linear range of 43.39–390.5 μg·mL⁻¹ ensures accurate quantification .
  • Heavy metal testing : Follow pharmacopeial guidelines (e.g., USP <1.07>) to limit contaminants like lead and arsenic to ≤5 ppm and ≤2 ppm, respectively, using inductively coupled plasma mass spectrometry (ICP-MS) .
  • Loss on drying : Determine water content by thermogravimetric analysis (TGA) under controlled conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data between HPLC and thin-layer chromatography (TLC)?

  • Methodological Answer : Discrepancies often arise from method sensitivity or matrix effects. To address this:

  • Orthogonal validation : Cross-validate results using HPLC with diode-array detection (DAD) and TLC with multiple solvent systems (e.g., chloroform:methanol:ammonia 90:10:1). Compare Rf values and peak purity spectra .
  • Spike recovery experiments : Add known impurities (e.g., galactose, lactose) to samples and quantify recovery rates to identify method-specific biases .
  • Statistical analysis : Apply ANOVA to assess inter-method variability and determine if differences are statistically significant .

Q. What experimental design considerations are critical for stability studies of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH Q1A guidelines:

  • Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products. Monitor via HPLC and characterize using LC-MS/MS .
  • Long-term stability : Store samples in amber glass vials at 25°C/60% RH and 40°C/75% RH. Test at 0, 3, 6, 9, and 12 months for changes in assay value, related substances, and dissolution profile .
  • Container-closure systems : Evaluate interactions between the compound and packaging materials (e.g., leaching from plastic) using gas chromatography-mass spectrometry (GC-MS) .

Q. How can researchers optimize HPLC methods to separate this compound from structurally similar impurities (e.g., labetalol hydrochloride)?

  • Methodological Answer : Method optimization requires:

  • Column selection : Use a Agilent TC-C18 column (250 × 4.6 mm, 5 μm) with a 50°C column temperature to enhance peak resolution .
  • Mobile phase adjustment : Test gradient elution with acetonitrile-phosphate buffer (pH 3.0) to improve separation of co-eluting peaks .
  • System suitability criteria : Ensure resolution (R > 2.0), tailing factor (≤1.5), and theoretical plates (>2000) are met per USP <621> .

Q. What strategies are recommended for synthesizing and characterizing novel derivatives of this compound?

  • Methodological Answer :

  • Synthetic routes : Modify the phenylbutan-2-ylamino side chain via reductive amination or introduce substituents on the benzamide ring. Monitor reactions by TLC or in situ IR .
  • Characterization : Use high-resolution MS (HRMS) for exact mass determination and 2D NMR (COSY, HSQC) to confirm regioisomerism. Purity must be ≥95% by HPLC .
  • Biological activity screening : Prioritize derivatives with improved solubility (measured via shake-flask method) for in vitro assays (e.g., receptor binding studies) .

Data Analysis and Reporting

Q. How should researchers address variability in pharmacokinetic data across preclinical studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from rodent and non-rodent models using random-effects models to account for interspecies differences. Adjust for covariates like body surface area .
  • Sensitivity analysis : Identify outliers via Grubbs’ test and validate assay conditions (e.g., plasma protein binding effects) .
  • Reporting standards : Adopt the ARRIVE guidelines for animal studies, including detailed protocols for dosing, sampling, and bioanalysis .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC₅₀ and Hill slope .
  • Benchmark dose (BMD) modeling : Use PROAST software to determine the BMD lower confidence limit (BMDL) for risk assessment .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate toxicity endpoints (e.g., liver enzymes, histopathology) with exposure metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Labetalone hydrochloride
Reactant of Route 2
Reactant of Route 2
Labetalone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.